PSB-22034
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C21H25N4O6P |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4-[8-[2-(3-methoxyphenyl)ethyl]-2,6-dioxo-1-prop-2-ynyl-7H-purin-3-yl]butylphosphonic acid |
InChI |
InChI=1S/C21H25N4O6P/c1-3-11-25-20(26)18-19(24(21(25)27)12-4-5-13-32(28,29)30)23-17(22-18)10-9-15-7-6-8-16(14-15)31-2/h1,6-8,14H,4-5,9-13H2,2H3,(H,22,23)(H2,28,29,30) |
Clé InChI |
RZWIZKOWQADYEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCC2=NC3=C(N2)C(=O)N(C(=O)N3CCCCP(=O)(O)O)CC#C |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of Action for "PSB" Series Compounds: A Technical Guide
Initial inquiry for the molecule "PSB-22034" did not yield specific results in the reviewed scientific literature. It is possible that this designation is incorrect or refers to a compound not yet widely documented. However, extensive research has been conducted on a range of other compounds bearing the "PSB" prefix, revealing their diverse mechanisms of action as modulators of various G protein-coupled receptors (GPCRs) and other cellular targets. This guide provides an in-depth technical overview of the core mechanisms for several prominent "PSB" compounds, intended for researchers, scientists, and drug development professionals.
PSB-603: A Potent and Selective A2B Adenosine (B11128) Receptor Antagonist
PSB-603 has been identified as a highly potent and selective antagonist for the A2B adenosine receptor (A2BAR), a member of the G protein-coupled receptor superfamily.[1][2] Its mechanism of action is centered on blocking the binding of the endogenous ligand, adenosine, to the A2BAR, thereby inhibiting downstream signaling pathways.
Quantitative Pharmacological Data
| Compound | Target | Assay Type | Parameter | Value (nM) | Species |
| PSB-603 | A2B Adenosine Receptor | Radioligand Binding ([3H]PSB-603) | Ki | 0.553 | Human |
| PSB-603 | A2B Adenosine Receptor | Saturation Binding ([3H]PSB-603) | KD | 1.71 | Human |
| PSB-603 | A1, A2A, A3 Adenosine Receptors | Radioligand Binding | Ki | >10,000 | Human/Rat |
Data sourced from references[1][2].
Experimental Protocols
Radioligand Binding Assays: The binding affinity of PSB-603 to the A2BAR was determined using radioligand binding assays with [3H]PSB-603 on membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A2BAR.
-
Saturation Binding: To determine the KD and Bmax, increasing concentrations of [3H]PSB-603 were incubated with the cell membranes. Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.
-
Displacement Assays: To determine the Ki of unlabeled PSB-603, a fixed concentration of [3H]PSB-603 was incubated with the cell membranes in the presence of varying concentrations of unlabeled PSB-603. The incubation was carried out at 25°C for 2 hours to reach equilibrium. The reaction was terminated by rapid filtration, and the radioactivity bound to the filters was quantified.[1]
Signaling Pathway
The A2B adenosine receptor typically couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By acting as an antagonist, PSB-603 blocks this cascade.
References
PSB-22034: A Selective Agonist for the Mas-Related G Protein-Coupled Receptor X4 (MRGPRX4)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PSB-22034 has emerged as a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in cholestatic itch and other sensory functions. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the underlying signaling pathways of MRGPRX4 activation, and detailed experimental methodologies for its characterization. The information is intended to support further research and drug development efforts targeting MRGPRX4.
Introduction to MRGPRX4
The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of receptors, which are primarily expressed in sensory neurons. MRGPRX4 has been identified as a receptor for bile acids, suggesting its role in the pathogenesis of cholestatic pruritus (itch associated with liver disease).[1][2][3][4][5][6][7] The activation of MRGPRX4 is linked to the Gq signaling pathway, leading to the mobilization of intracellular calcium and the subsequent activation of downstream signaling cascades.[1][4] The identification of selective agonists like this compound is crucial for elucidating the physiological and pathological roles of MRGPRX4 and for the development of novel therapeutics.
Pharmacological Profile of this compound
This compound is a xanthine (B1682287) derivative that has been identified as a potent and selective agonist of MRGPRX4.[8][9] Its efficacy has been quantified through in vitro assays that measure the two primary signaling pathways engaged by G protein-coupled receptors: G protein-dependent signaling (measured by calcium mobilization) and β-arrestin recruitment.
Table 1: Potency of this compound at MRGPRX4
| Assay Type | Parameter | Value (nM) | Reference |
| Calcium (Ca²⁺) Mobilization | EC₅₀ | 11.2 | [8][9][10][11] |
| β-Arrestin Recruitment | EC₅₀ | 30.0 | [10][11] |
MRGPRX4 Signaling Pathway
Activation of MRGPRX4 by an agonist such as this compound initiates a well-defined intracellular signaling cascade. As a Gq-coupled receptor, MRGPRX4 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key event that mediates the cellular response to MRGPRX4 activation.[1][4]
Caption: MRGPRX4 Signaling Pathway.
Experimental Protocols
The following sections detail the generalized methodologies for assessing the activity of this compound at the MRGPRX4 receptor. These protocols are based on standard techniques for studying GPCR signaling.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are commonly used for heterologous expression of GPCRs.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression, HEK293T cells are transfected with a plasmid encoding human MRGPRX4 using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays are typically performed 24-48 hours post-transfection. For stable expression, cells are selected using an appropriate antibiotic.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Principle: Cells expressing MRGPRX4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding and subsequent Gq activation, the release of intracellular calcium stores leads to an increase in fluorescence, which can be measured in real-time.
-
Protocol:
-
Cell Plating: Seed MRGPRX4-expressing HEK293T cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate the cells with Fluo-4 AM loading buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid) for 60 minutes at 37°C in the dark. Probenecid is included to inhibit organic anion transporters, preventing dye leakage.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation 3) to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for a defined period (e.g., 180 seconds).
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is then normalized to the maximum response. EC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Caption: Calcium Mobilization Assay Workflow.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MRGPRX4 receptor, a key event in GPCR desensitization and signaling.
-
Principle: A common method for detecting β-arrestin recruitment is the PathHunter® assay (DiscoverX). In this system, the MRGPRX4 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cell Plating: Use a stable cell line co-expressing the MRGPRX4-ProLink and β-arrestin-Enzyme Acceptor constructs. Plate the cells in a 96-well white, solid-bottom plate and incubate for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagent containing the chemiluminescent substrate. Incubate at room temperature for 60 minutes.
-
Luminescence Measurement: Read the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: Normalize the data to the maximum response and determine the EC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Synthesis and Characterization of this compound
This compound is a xanthine derivative. The synthesis of such compounds generally involves multi-step chemical reactions. A common approach for synthesizing 8-substituted xanthines is the Traube synthesis.
General Synthesis of Xanthine Derivatives
The Traube synthesis typically involves the condensation of a substituted urea (B33335) with cyanoacetic acid to form a cyanoacetylurea (B75420) intermediate. This intermediate is then cyclized to form a 6-aminouracil (B15529) derivative. Subsequent nitrosation, reduction to a diamine, and cyclization with a suitable reagent (e.g., formic acid or an orthoformate) yields the xanthine core. The various substituents on the xanthine scaffold can be introduced at different stages of the synthesis.
Characterization Methods
The identity and purity of synthesized small molecules like this compound are confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion
This compound is a valuable pharmacological tool for the study of MRGPRX4. Its high potency and selectivity make it an excellent probe for investigating the role of this receptor in health and disease. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of targeting MRGPRX4.
References
- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRGPRX4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. researchgate.net [researchgate.net]
- 10. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MRGPRX4 in Pain and Itch Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a critical player in sensory biology, particularly in the context of pruritus (itch). Initially an orphan receptor, MRGPRX4 is now recognized as a key receptor for pruritogens associated with cholestatic itch, a severe and often debilitating symptom in patients with liver diseases. This technical guide provides a comprehensive overview of the current understanding of MRGPRX4's role in pain and itch pathways, its signaling mechanisms, and the experimental methodologies used to elucidate its function. This document is intended to serve as a resource for researchers and drug development professionals investigating MRGPRX4 as a potential therapeutic target for chronic itch and other sensory disorders.
Introduction to MRGPRX4
MRGPRX4 is a member of the Mas-related G protein-coupled receptor (MRGPR) family, which is primarily expressed in primates, including humans.[1] These receptors are predominantly found in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), which are crucial for transmitting sensory information, including pain and itch, from the periphery to the central nervous system.[2][3][4] The primate-specific expression of MRGPRX4 makes it a challenging but potentially highly relevant target for human-specific therapies.[1]
Recent breakthroughs have deorphanized MRGPRX4, identifying several endogenous and exogenous ligands that activate it. Notably, bile acids and bilirubin (B190676), which accumulate in the serum of patients with cholestatic liver diseases, have been identified as key endogenous agonists of MRGPRX4.[2][5][6] This discovery has solidified the link between MRGPRX4 and the pathophysiology of cholestatic pruritus.[6][7] Additionally, certain drugs are known to cause itch as a side effect through off-target activation of MRGPRX4.[8]
Signaling Pathways of MRGPRX4
MRGPRX4 activation initiates a signaling cascade that leads to neuronal excitation and the sensation of itch. The primary signaling pathway involves the coupling to Gαq proteins.[2][9]
Upon ligand binding, MRGPRX4 undergoes a conformational change that activates the heterotrimeric G protein Gq.[2] Activated Gq, in turn, stimulates phospholipase C (PLC).[5][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][9] This increase in intracellular calcium is a key event in neuronal activation, leading to depolarization and the firing of action potentials that transmit the itch signal to the spinal cord and brain.
Quantitative Data on MRGPRX4 Activation
The potency of various ligands in activating MRGPRX4 has been quantified using in vitro assays. The half-maximal effective concentration (EC50) values provide a standardized measure of agonist potency.
| Ligand | Assay Type | Cell Line | EC50 (µM) | Reference |
| Deoxycholic acid (DCA) | TGFα shedding | HEK293T | ~10 | [5] |
| Chenodeoxycholic acid (CDCA) | TGFα shedding | HEK293T | ~30 | [5] |
| Cholic acid (CA) | TGFα shedding | HEK293T | >100 | [5] |
| Lithocholic acid (LCA) | TGFα shedding | HEK293T | ~5 | [5] |
| Nateglinide | IP1 accumulation | HEK293 | Varies with expression | [9] |
| Deoxycholic acid (DCA) | IP1 accumulation | HEK293 | Varies with expression | [9] |
| Ursodeoxycholic acid (UDCA) | Calcium Imaging | HEK293 | ~15 | [2] |
| Taurodeoxycholic acid (TDCA) | Calcium Imaging | HEK293 | ~20 | [3] |
| Bilirubin | Calcium Imaging | HEK293T | Less potent than bile acids | [10] |
| Fospropofol | Calcium Mobilization | HEK293 | Potent agonist | [8] |
Experimental Protocols
A variety of experimental techniques have been crucial in defining the role of MRGPRX4 in sensory signaling.
In Vitro Ligand Screening and Signaling Assays
4.1.1. Calcium Imaging Assay
-
Objective: To measure the increase in intracellular calcium concentration upon MRGPRX4 activation.
-
Methodology:
-
HEK293 cells stably or transiently expressing human MRGPRX4 are cultured on glass-bottom dishes.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) for 30-60 minutes at 37°C.[5]
-
After washing to remove excess dye, baseline fluorescence is recorded using a fluorescence microscope.
-
Test compounds (e.g., bile acids) are applied to the cells via a perfusion system.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.[5]
-
Data are typically presented as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to baseline (ΔF/F0).
-
4.1.2. TGFα Shedding Assay
-
Objective: To quantify Gq-mediated MRGPRX4 activation by measuring the release of a reporter molecule.
-
Methodology:
-
HEK293T cells are co-transfected with plasmids encoding MRGPRX4 and an alkaline phosphatase (AP)-tagged pro-transforming growth factor-α (pro-TGFα).[5]
-
Upon MRGPRX4 activation by a ligand, the Gq pathway is initiated, leading to the activation of a metalloproteinase that cleaves pro-TGFα, releasing AP-TGFα into the cell culture medium.
-
The culture medium is collected, and the activity of the secreted AP is measured by adding a colorimetric or chemiluminescent substrate.
-
The amount of AP activity is directly proportional to the level of MRGPRX4 activation.[5]
-
In Situ and In Vivo Studies
4.2.1. In Situ Hybridization (ISH) for MRGPRX4 Expression
-
Objective: To visualize the localization of MRGPRX4 mRNA in tissue sections, particularly in the dorsal root ganglia.
-
Methodology:
-
Human DRG tissue is fixed, sectioned, and mounted on slides.
-
Fluorescently labeled RNA probes specific for MRGPRX4 mRNA are hybridized to the tissue sections.
-
After a series of washes to remove unbound probes, the sections are counterstained with a nuclear stain (e.g., DAPI).
-
The fluorescent signals are visualized using a confocal or fluorescence microscope, revealing the specific cells expressing MRGPRX4.[5] Co-localization studies with markers for specific neuronal subtypes (e.g., HRH1 for itch-sensing neurons) can also be performed.[7]
-
4.2.2. Generation and Use of Humanized MRGPRX4 Mice
-
Objective: To study the in vivo function of the human MRGPRX4 in a model organism that naturally lacks the receptor.
-
Methodology:
-
Transgenic mice are generated to express human MRGPRX4 specifically in sensory neurons. This is often achieved using a Cre-Lox system, where a Cre recombinase is driven by a promoter specific to sensory neurons (e.g., Mrgpra3), which then excises a stop cassette to allow for MRGPRX4 expression.[2]
-
Expression of MRGPRX4 in the DRG neurons of these mice is confirmed using techniques like qPCR or in situ hybridization.
-
Behavioral assays are performed to assess itch-related responses. This typically involves intradermal injection of MRGPRX4 agonists (e.g., bile acids) into the nape of the neck or the cheek of the mice.[2]
-
The number of scratching bouts directed at the injection site is quantified over a defined period (e.g., 30-60 minutes). An increase in scratching behavior in the humanized mice compared to wild-type controls indicates that MRGPRX4 activation mediates itch in vivo.[2]
-
The Role of MRGPRX4 in Pain
While the role of MRGPRX4 in itch is well-established, its involvement in pain pathways is less clear. Some members of the MRGPR family are implicated in pain sensation.[11] Given the frequent overlap between itch and pain signaling, it is plausible that MRGPRX4 may also modulate nociception. However, current evidence strongly points towards a primary role in pruritus, particularly non-histaminergic itch.[2][3] Further research is needed to definitively characterize the contribution of MRGPRX4 to pain perception. The development of selective MRGPRX4 antagonists will be instrumental in dissecting its specific roles in both itch and pain.[1]
Therapeutic Implications and Drug Development
The identification of MRGPRX4 as a key receptor in cholestatic itch presents a promising new target for drug development.[1][6] Current treatments for cholestatic pruritus are often ineffective and can have significant side effects. A selective antagonist of MRGPRX4 could offer a more targeted and effective therapy by directly blocking the action of pruritogenic bile acids and bilirubin on sensory neurons.[12]
The development of potent and selective MRGPRX4 modulators, both agonists for research purposes and antagonists for therapeutic applications, is an active area of investigation.[1][13] High-throughput screening campaigns are being employed to identify novel small molecule modulators of MRGPRX4.[8] The humanized mouse model provides a valuable tool for the preclinical evaluation of these candidate drugs.[2]
Conclusion
MRGPRX4 has been firmly established as a critical receptor in the pathophysiology of cholestatic itch, mediating the pruritic effects of bile acids and bilirubin. Its primate-specific expression underscores the importance of human-focused research and the use of humanized animal models. The elucidation of its Gq-PLC signaling pathway provides a clear mechanism for its action in sensory neurons. The ongoing development of selective MRGPRX4 antagonists holds great promise for a new generation of targeted therapies to alleviate the debilitating burden of chronic itch in patients with liver disease. Further research into the potential role of MRGPRX4 in other sensory modalities, including pain, will continue to expand our understanding of this important receptor.
References
- 1. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsdi.org [omicsdi.org]
- 12. bowdish.ca [bowdish.ca]
- 13. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
PSB-22034 for studying G-protein coupled receptors
Absence of Scientific Data on PSB-22034 for G-Protein Coupled Receptor Studies
An extensive search of publicly available scientific literature and databases has yielded no specific information on the compound designated as this compound in the context of G-protein coupled receptor (GPCR) research. Consequently, a detailed technical guide on its use, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
The initial investigation sought to identify key parameters such as binding affinity, mechanism of action, and functional effects of this compound on GPCRs. However, the search did not return any published studies, technical data sheets, or patents associated with this specific compound. This lack of information prevents the creation of the requested in-depth guide, data tables, and visualizations.
For researchers, scientists, and drug development professionals interested in studying GPCRs, a vast array of well-characterized pharmacological tools, including agonists, antagonists, and allosteric modulators, are available. It is recommended to consult established scientific databases such as PubMed, Scopus, and chemical supplier catalogs for compounds with documented activity at specific GPCR targets of interest.
General principles of GPCR signaling involve a ligand binding to the receptor, which induces a conformational change, leading to the activation of intracellular G-proteins. These G-proteins, composed of α, β, and γ subunits, then modulate the activity of various effector enzymes and ion channels, resulting in a cellular response. The specific signaling cascade is dependent on the type of G-protein coupled to the receptor (e.g., Gs, Gi/o, Gq/11, or G12/13).
A generalized workflow for characterizing a novel compound's interaction with a GPCR is outlined below. This workflow represents a typical approach in the field but is not based on any specific data for this compound.
Should information on this compound become publicly available in the future, a comprehensive technical guide could be developed. Researchers are encouraged to report their findings in peer-reviewed journals to contribute to the collective scientific knowledge.
In-Vitro Preliminary Studies of Pazopanib (GW786034): A Technical Guide
Disclaimer: The compound "PSB-22034" did not yield any relevant results in scientific literature searches. It is presumed to be a non-standard or erroneous identifier. This guide will instead focus on Pazopanib (B1684535) (GW786034) , a well-documented multi-targeted tyrosine kinase inhibitor, based on the possibility of a typographical error in the original query. Pazopanib is a relevant subject for researchers, scientists, and drug development professionals interested in anti-angiogenic and anti-tumor therapies.
This technical guide provides a comprehensive overview of the preliminary in-vitro studies of pazopanib, a potent inhibitor of several receptor tyrosine kinases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
Kinase Inhibitory Activity of Pazopanib
Pazopanib has been demonstrated to inhibit a range of kinases involved in angiogenesis and tumor growth. The half-maximal inhibitory concentrations (IC50) against various kinases are summarized below.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 10[1][2][3][4][5][6] |
| VEGFR-2 | 30[1][2][3][4][5][6][7][8] |
| VEGFR-3 | 47[1][2][3][4][5][6][8] |
| PDGFR-α | 71[1][2] |
| PDGFR-β | 84[1][3][4][5][6] |
| c-Kit | 74[1][2][3][4][5][6] |
| FGFR-1 | 140[1][3][4][5][6] |
| FGFR-3 | 130[1][2] |
| c-Fms | 146[1][3][4][5][6] |
Effect of Pazopanib on Cancer Cell Viability
The anti-proliferative effects of pazopanib have been evaluated across various cancer cell lines. The IC50 values for cell viability are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | ~4-6[1][9] |
| YTLMC-90 | Non-small cell lung cancer | ~4-6[9] |
| L9981 | Non-small cell lung cancer | ~4-6[9] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.02[7] |
| HFF | Human Foreskin Fibroblasts | 1.01[10] |
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of pazopanib on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549)
-
Pazopanib hydrochloride
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[11]
-
Incubation: Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.[1][11]
-
Compound Treatment: Prepare serial dilutions of pazopanib in complete growth medium. Replace the existing medium with 100 µL of fresh medium containing various concentrations of pazopanib or a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for 48-96 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.[1][11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Endothelial Cell Migration (Transwell) Assay
This assay evaluates the effect of pazopanib on the migration of endothelial cells, a critical process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell basal medium with supplements
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Pazopanib
-
Chemoattractant (e.g., VEGF)
-
Fixation and staining reagents (e.g., methanol (B129727), crystal violet)
Procedure:
-
Cell Culture: Culture HUVECs to 70-90% confluency.[1]
-
Compound Pre-treatment: Pre-treat HUVECs with various concentrations of pazopanib or a vehicle control for 2-4 hours.[1]
-
Assay Setup: Add endothelial cell basal medium with a chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate.[1]
-
Cell Seeding: Resuspend the pre-treated HUVECs in serum-free medium and add them to the upper chamber of the Transwell inserts.[1]
-
Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.[1]
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[1]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[1]
-
Analysis: Count the number of migrated cells under a microscope or elute the stain and measure the absorbance.[1]
VEGFR-2 Phosphorylation (Western Blot) Assay
This protocol determines the inhibitory effect of pazopanib on the phosphorylation of its target, VEGFR-2.
Materials:
-
HUVECs or other VEGFR-2 expressing cells
-
Pazopanib
-
VEGF-A
-
Lysis buffer
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency and serum-starve overnight.[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of pazopanib or a vehicle control for 2 hours.[1]
-
Stimulation: Stimulate the cells with VEGF-A for 10 minutes at 37°C.[1]
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR-2, total VEGFR-2, and a loading control (e.g., Actin).[1]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.[1]
Mandatory Visualization
Experimental Workflows
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the Transwell cell migration assay.
Caption: Workflow for the VEGFR-2 phosphorylation Western blot.
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Probing P2Y12 Receptor Antagonism: A Technical Guide to Calcium Mobilization Assays in the Context of PSB-22034
For Immediate Release
This technical guide provides an in-depth overview of the role of calcium mobilization assays in the pharmacological characterization of P2Y12 receptor antagonists, with a specific focus on the experimental context for a compound such as PSB-22034. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and antiplatelet therapies.
Executive Summary
The P2Y12 receptor, a critical target in antithrombotic therapy, is a Gi-coupled G protein-coupled receptor (GPCR) whose primary signaling cascade involves the inhibition of adenylyl cyclase. Consequently, direct measurement of calcium mobilization, a hallmark of Gq-coupled receptor activation, is not a primary readout for P2Y12 receptor activity. However, P2Y12 receptor activation significantly modulates the calcium signals initiated by other co-expressed P2Y receptors, particularly the Gq-coupled P2Y1 receptor. Therefore, calcium mobilization assays are a valuable tool to study the inhibitory effects of P2Y12 antagonists on the synergistic signaling initiated by ADP. This guide details the underlying signaling pathways, provides a comprehensive experimental protocol for a relevant calcium mobilization assay, and presents this information in a structured format for practical application.
P2Y12 Receptor Signaling and Calcium Crosstalk
The activation of platelets by adenosine (B11128) diphosphate (B83284) (ADP) is a key event in hemostasis and thrombosis. This process is mediated by two P2Y receptor subtypes: P2Y1 and P2Y12.
-
P2Y1 Receptor: A Gq-coupled receptor, its activation by ADP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This initial, transient increase in intracellular calcium is responsible for platelet shape change and weak, transient aggregation.
-
P2Y12 Receptor: A Gi-coupled receptor, its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn relieves the inhibition of Gq-mediated signaling pathways. This potentiates and sustains the calcium signal initiated by P2Y1 and is crucial for the completion and amplification of platelet aggregation.
Therefore, while a P2Y12 antagonist like this compound would not be expected to directly inhibit a calcium signal, it would significantly attenuate the sustained calcium response to ADP by blocking the P2Y12-mediated amplification loop.
Experimental Protocol: Calcium Mobilization Assay for P2Y12 Antagonists
This protocol describes a fluorescent-based calcium mobilization assay to measure the inhibitory effect of a P2Y12 antagonist on ADP-induced calcium flux in a suitable cell line (e.g., CHO cells co-expressing P2Y1 and P2Y12 receptors, or in human platelets).
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| CHO-K1 Cells (or human platelets) | ATCC (or other) | CCL-61 |
| F-12K Medium | ATCC | 30-2004 |
| Fetal Bovine Serum (FBS) | Gibco | 10437028 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Fluo-4 AM | Invitrogen | F14201 |
| Pluronic F-127 | Invitrogen | P3000MP |
| Adenosine diphosphate (ADP) | Sigma-Aldrich | A2754 |
| This compound (or other antagonist) | (Specify Source) | (Specify Cat. No.) |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| HEPES | Gibco | 15630080 |
| Probenecid (B1678239) | Sigma-Aldrich | P8761 |
| 96-well black, clear-bottom plates | Corning | 3603 |
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture CHO-K1 cells expressing P2Y1 and P2Y12 receptors in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES and 2.5 mM probenecid to remove excess dye.
-
Add 100 µL of the wash buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Handling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist in the wash buffer to achieve the desired final concentrations.
-
Prepare a solution of ADP in the wash buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
-
Assay Performance:
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).
-
Add the desired volume of the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the ADP solution into the wells and continue to measure the fluorescence intensity kinetically for at least 60-90 seconds to capture the peak calcium response.
-
Data Analysis
-
The primary data will be the fluorescence intensity over time for each well.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by dividing ΔF by the baseline fluorescence (ΔF/F).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Data Presentation
While a specific EC50 for this compound is not provided, the data generated from the described assay would be presented as follows:
Table 1: Inhibitory Effect of this compound on ADP-Induced Calcium Mobilization
| Concentration of this compound (nM) | Normalized Fluorescence Response (ΔF/F) | % Inhibition |
| 0 (Vehicle Control) | [Value] | 0 |
| [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
| [Conc. 3] | [Value] | [Value] |
| [Conc. 4] | [Value] | [Value] |
| [Conc. 5] | [Value] | [Value] |
| IC50 (nM) | \multicolumn{2}{c | }{[Calculated Value] } |
Conclusion
Calcium mobilization assays serve as a robust method for characterizing the functional antagonism of P2Y12 receptors by measuring the inhibition of ADP-induced calcium signaling, which is a synergistic effect mediated by both P2Y1 and P2Y12 receptors. Although not a direct measure of P2Y12 activity, this assay provides valuable pharmacological data on the ability of compounds like this compound to modulate a key downstream signaling event in platelet activation. The detailed protocol and signaling pathway information provided in this guide offer a comprehensive framework for researchers to design and execute experiments to determine the potency of novel P2Y12 receptor antagonists.
An In-depth Technical Guide to β-Arrestin Recruitment Assays for Novel G Protein-Coupled Receptor Ligands
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for β-arrestin recruitment assays, a critical tool in modern drug discovery for G protein-coupled receptors (GPCRs). While this document uses the hypothetical compound PSB-22034 as an illustrative example for targeting the GPR18 receptor, the methodologies and principles described are broadly applicable to the characterization of any novel GPCR ligand.
Introduction to β-Arrestin Recruitment Assays
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Upon activation by a ligand, GPCRs traditionally signal through G proteins. However, a second major signaling pathway is mediated by β-arrestins.[1][2] Initially known for their role in desensitizing G protein signaling, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own signaling cascades, a concept known as biased signaling or functional selectivity.[1][3][4]
The ability of a ligand to preferentially activate either the G protein or the β-arrestin pathway has profound implications for drug development, offering the potential to design therapies with improved efficacy and fewer side effects.[1][4] β-arrestin recruitment assays are therefore essential tools for identifying such "biased ligands" and for screening compounds, especially for orphan GPCRs where the G protein coupling is unknown.[1][5]
This guide focuses on the practical application of these assays, with a particular emphasis on enzyme fragment complementation (EFC) technology, a common and robust method for quantifying β-arrestin recruitment.[2][5]
Core Principles of β-Arrestin Recruitment Assays
Several technologies are available for measuring β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET), and various split-protein reporter systems.[6] A widely used method is the PathHunter assay, which is based on Enzyme Fragment Complementation (EFC).[1][2][3][5]
The core principle of the EFC-based β-arrestin assay is as follows:
-
The GPCR of interest is fused to a small, inactive enzyme fragment (ProLink™ or PK).
-
β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor or EA).
-
These two fusion proteins are co-expressed in a host cell line.
-
In the basal state, the two enzyme fragments are separate, and there is no enzyme activity.
-
Upon ligand binding to the GPCR, the receptor becomes activated and phosphorylated, leading to the recruitment of the β-arrestin-EA fusion protein to the GPCR-PK at the cell membrane.
-
This proximity forces the complementation of the PK and EA fragments, reconstituting a fully active β-galactosidase enzyme.
-
The active enzyme then hydrolyzes a substrate, generating a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[1][2]
GPR18 Signaling and β-Arrestin Recruitment Pathway
GPR18 is a class A orphan GPCR that has been associated with the endocannabinoid system.[7] It is activated by the natural cannabinoid Δ⁹-tetrahydrocannabinol (THC) and various synthetic ligands.[7][8][9] Upon activation by an agonist like this compound, GPR18 undergoes a conformational change, leading to the phosphorylation of its intracellular loops and C-terminal tail by GPCR kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin, initiating the recruitment process and subsequent signaling or receptor internalization.
Caption: GPR18 signaling pathway leading to β-arrestin recruitment.
Experimental Workflow for β-Arrestin Recruitment Assay
The workflow for a typical β-arrestin recruitment assay is straightforward and amenable to high-throughput screening. It involves cell plating, compound addition, incubation, and signal detection.
Caption: High-level workflow for a β-arrestin recruitment assay.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for PathHunter-style β-arrestin assays.[1][3]
5.1. Materials and Reagents
-
Cell Line: PathHunter U2OS cells stably co-expressing ProLink-tagged GPR18 and EA-tagged β-arrestin. A parental PathHunter cell line should be used as a negative control.[1]
-
Cell Culture Medium: Standard growth medium (e.g., MEM) supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418, Hygromycin B).
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Reference Agonist: A known GPR18 agonist (e.g., THC) for comparison.
-
Assay Buffer: As recommended by the assay manufacturer (e.g., HBSS with 20 mM HEPES).
-
Detection Reagents: PathHunter Detection Reagent Kit, containing Galacton Star® substrate, Emerald II™ enhancer, and Cell Assay Buffer.
-
Instrumentation: A standard chemiluminescence plate reader.
5.2. Assay Procedure (Agonist Mode)
-
Cell Plating:
-
Harvest and count the GPR18 PathHunter cells.
-
Resuspend the cells in fresh culture medium to a density of 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (yielding 4,000 cells/well).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution series of this compound and the reference agonist in assay buffer. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a top concentration of 100 µM.
-
Include a "vehicle control" (DMSO in assay buffer) and a "no compound" control.
-
-
Compound Addition and Incubation:
-
Carefully remove the culture medium from the cell plate.
-
Add 20 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 90 minutes at 37°C. The optimal incubation time may vary between GPCRs and should be determined empirically.[1]
-
-
Signal Detection:
-
Prepare the detection reagent solution according to the manufacturer's instructions immediately before use.
-
Add 20 µL of the detection reagent solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescence signal on a plate reader.
-
5.3. Data Analysis
-
Normalize the raw luminescence data to the vehicle control (0% activation) and a maximal response from a saturating concentration of a reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.
Data Presentation: Illustrative Results for this compound
The following tables present hypothetical quantitative data for this compound in a GPR18 β-arrestin recruitment assay, demonstrating how results can be structured for clear comparison.
Table 1: Potency and Efficacy of GPR18 Agonists
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Reference Agonist) | Hill Slope |
|---|---|---|---|
| Reference Agonist (THC) | 150 | 100% | 1.0 |
| This compound | 85 | 95% | 1.1 |
| Negative Control | >10,000 | Not Active | N/A |
Table 2: Assay Performance Metrics
| Parameter | Value | Description |
|---|---|---|
| Signal to Background (S/B) | 12 | Ratio of max signal to min signal. |
| Z'-factor | 0.75 | Indicates assay robustness and suitability for HTS. |
| CV% of Controls | < 10% | Indicates low variability in control wells. |
Conclusion
The β-arrestin recruitment assay is a powerful and indispensable tool in GPCR pharmacology. It provides crucial information on a ligand's ability to engage a key signaling pathway, enabling the identification of biased agonists and the characterization of orphan receptors. By following a structured workflow, employing robust assay technologies like EFC, and adhering to rigorous data analysis standards, researchers can effectively profile novel compounds like this compound and accelerate the drug discovery process. This guide provides the foundational knowledge and practical steps required to successfully implement β-arrestin recruitment assays in a research setting.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 7. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to MRGPRX4 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a significant therapeutic target, primarily implicated in cholestatic pruritus, the debilitating itch associated with liver diseases.[1][2][3] This Gq-coupled receptor, expressed in human dorsal root ganglion (hDRG) neurons, is activated by endogenous ligands such as bile acids and bilirubin, which are elevated in cholestatic conditions.[1][4][5] The activation of MRGPRX4 on sensory neurons is believed to be a key mechanism in initiating the itch sensation in these patients.[2][5] This technical guide provides an in-depth overview of the therapeutic applications of MRGPRX4 agonists, focusing on the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development in this area.
Core Concepts: MRGPRX4 Signaling and Therapeutic Rationale
MRGPRX4 is a primate-specific G protein-coupled receptor (GPCR) belonging to the Mas-related gene family.[6] Its activation by agonists, most notably bile acids, initiates a canonical Gq signaling cascade. This pathway is central to the receptor's function in mediating itch and presents a clear rationale for the development of both agonists for research purposes and antagonists for therapeutic intervention.
Signaling Pathway
Upon agonist binding, MRGPRX4 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq.[1][2] Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This rise in intracellular calcium is a key event in neuronal activation and the subsequent transmission of the itch signal.[1][2]
Quantitative Data on MRGPRX4 Agonists
The potency of various endogenous and synthetic agonists for MRGPRX4 has been characterized in several studies. This data is crucial for understanding the structure-activity relationships and for selecting appropriate tool compounds for research. The following tables summarize the half-maximal effective concentrations (EC50) of key MRGPRX4 agonists.
Table 1: Potency of Bile Acids as MRGPRX4 Agonists
| Bile Acid | TGFα Shedding Assay EC50 (μM)[1] | FLIPR Ca²⁺ Assay EC50 (μM)[1] |
| Deoxycholic acid (DCA) | 2.7 | 2.6 |
| Chenodeoxycholic acid (CDCA) | 10.3 | 11.5 |
| Cholic acid (CA) | 21.8 | 25.1 |
| Lithocholic acid (LCA) | 15.6 | 18.9 |
| Ursodeoxycholic acid (UDCA) | - | - |
| Taurodeoxycholic acid (TDCA) | - | - |
Table 2: Potency of Other MRGPRX4 Agonists
| Agonist | Assay Type | EC50 | Reference |
| Nateglinide | HTRF IP1 Accumulation | 10.6 µM | [7] |
| Nateglinide | FLIPR Ca²⁺ Assay | - | - |
| Bilirubin | FLIPR Ca²⁺ Assay | Partial agonist, less potent than DCA | [2] |
| Fospropofol | Ca²⁺ Mobilization | 3.78 nM | [8] |
| Fosphenytoin | Ca²⁺ Mobilization | 77.01 nM | [8] |
| Dexamethasone phosphate | Ca²⁺ Mobilization | 14.68 nM | [8] |
| PSB-22034 | Ca²⁺ Assay | 11.2 nM | [9] |
| PSB-22040 | Ca²⁺ Assay | 19.2 nM | [9] |
| MS47134 | FLIPR Ca²⁺ Assay | 149 nM | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on MRGPRX4. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.
In Vitro Assays
This protocol describes the culture and transient transfection of Human Embryonic Kidney 293T (HEK293T) cells, a common cell line for studying GPCRs.
-
Cell Culture:
-
Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells at 70-80% confluency using 0.05% trypsin-EDTA.
-
-
Transfection:
-
The day before transfection, seed HEK293T cells into the desired culture plates (e.g., 6-well or 96-well plates) to achieve 70-80% confluency on the day of transfection.
-
For each transfection, prepare two tubes:
-
Tube A: Dilute the plasmid DNA encoding MRGPRX4 in Opti-MEM.
-
Tube B: Dilute a transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM.
-
-
Combine the contents of Tube A and Tube B and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complex to the cells and gently mix.
-
Incubate the cells for 24-48 hours before performing downstream assays.
-
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium.
-
Protocol:
-
Seed MRGPRX4-transfected HEK293T cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8 AM) and an equal volume of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a plate containing various concentrations of the MRGPRX4 agonist.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the agonist to the cells and immediately begin measuring the fluorescence intensity over time.
-
Data is analyzed by measuring the peak fluorescence response and can be used to generate dose-response curves and calculate EC50 values.
-
This assay measures GPCR activation by quantifying the release of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).[11]
-
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding MRGPRX4 and AP-TGFα.
-
After 24 hours, replace the medium with serum-free medium.
-
Stimulate the cells with various concentrations of the MRGPRX4 agonist for a defined period (e.g., 1 hour).
-
Collect the conditioned medium.
-
Measure the alkaline phosphatase activity in the medium using a colorimetric substrate (e.g., p-nitrophenyl phosphate).
-
The amount of AP activity is proportional to the extent of GPCR activation.
-
This assay measures the interaction between an activated GPCR and β-arrestin, a key protein in GPCR desensitization and signaling.
-
Protocol:
-
Co-transfect cells with a plasmid encoding MRGPRX4 fused to a donor molecule (e.g., Renilla luciferase, RLuc) and a plasmid encoding β-arrestin fused to an acceptor molecule (e.g., green fluorescent protein, GFP).
-
Incubate the cells for 24-48 hours.
-
Add the MRGPRX4 agonist to the cells.
-
If the agonist activates MRGPRX4 and induces β-arrestin recruitment, the donor and acceptor molecules will be brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Measure the BRET signal using a plate reader. The magnitude of the BRET signal is proportional to the extent of β-arrestin recruitment.[12]
-
In Vivo Model
This model is used to assess the in vivo pruritic effects of MRGPRX4 agonists.
-
Protocol:
-
Use adult male C57BL/6 mice.
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Prepare sterile solutions of the bile acid agonist (e.g., deoxycholic acid) in a vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween-80).
-
Inject a small volume (e.g., 20-50 µL) of the agonist solution or vehicle intradermally into the nape of the neck.
-
Immediately after injection, place the mice back into the observation chambers and video record their behavior for 30-60 minutes.
-
Subsequently, a blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Compare the number of scratching bouts between the agonist-treated and vehicle-treated groups to determine the pruritic effect of the agonist.[13][14]
-
Therapeutic Landscape and Future Directions
The identification of MRGPRX4 as a key receptor in cholestatic pruritus has paved the way for the development of novel anti-itch therapies.[3] While this guide has focused on MRGPRX4 agonists as research tools, the ultimate therapeutic goal is the development of potent and selective MRGPRX4 antagonists to block the effects of endogenous pruritogens like bile acids.[15] Several companies are actively developing MRGPRX4 antagonists, with some candidates having entered clinical trials.[6][15][16] However, the discontinuation of some of these programs highlights the challenges in translating preclinical findings into effective therapies.[16]
Future research should focus on:
-
Developing more potent and selective MRGPRX4 agonists and antagonists as pharmacological tools.
-
Further elucidating the downstream signaling pathways and the precise mechanisms by which MRGPRX4 activation leads to the sensation of itch.
-
Investigating the role of MRGPRX4 in other potential therapeutic areas, such as pain and inflammation.[6][17]
-
Exploring the therapeutic potential of targeting MRGPRX4 in other pruritic conditions.
References
- 1. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Modeling of Human Dorsal Root Ganglion Neurons for GCaMP6-Based Calcium Imaging of Sensory Responses to HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 4. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus. | Semantic Scholar [semanticscholar.org]
- 5. Calcium imaging in human dorsal root ganglia neurons [protocols.io]
- 6. escientpharma.com [escientpharma.com]
- 7. worthington-biochem.com [worthington-biochem.com]
- 8. yulonglilab.org [yulonglilab.org]
- 9. youtube.com [youtube.com]
- 10. diseases.jensenlab.org [diseases.jensenlab.org]
- 11. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 12. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Escient starts Phase II trial of cholestatic pruritus therapy [clinicaltrialsarena.com]
- 16. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
The Role of PSB-22034 in Inflammatory Responses: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the compound PSB-22034 and its potential effects on inflammatory responses. Targeted at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, its mechanism of action, and the putative role of its target receptor in inflammation.
Introduction
This compound is a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2] MRGPRX4 is a member of the Mas-related G protein-coupled receptor (MRGPR) family, which is primarily expressed in sensory neurons and has been implicated in a variety of physiological and pathological processes, including pain, itch, and inflammation.[1][2][3][4] Given the expression of MRGPRs on various immune cells, including mast cells, dendritic cells, and neutrophils, these receptors are emerging as regulators of immune responses.[5] this compound, as a selective agonist, serves as a critical tool for elucidating the specific functions of MRGPRX4 in these processes.[4] While direct experimental evidence detailing the specific effects of this compound on inflammatory responses is currently limited in the scientific literature, this guide will explore its potential role based on the known function of its molecular target, MRGPRX4.
Quantitative Data
The primary quantitative data available for this compound pertains to its potency as an MRGPRX4 agonist. These values, determined through in vitro assays, highlight the compound's high affinity and efficacy at its target receptor.
| Compound | Assay Type | Receptor Variant | EC50 (nM) | Reference |
| This compound | Ca2+ Mobilization | MRGPRX4-83S | 11.2 | [2][6][7] |
| This compound | β-arrestin Recruitment | MRGPRX4-83S | 32.0 | [2][7] |
Signaling Pathways
This compound exerts its effects by activating MRGPRX4, which is known to couple to Gαq proteins.[5][8] Activation of this pathway initiates a signaling cascade that leads to the mobilization of intracellular calcium, a key second messenger involved in a multitude of cellular responses, including those related to inflammation.
Experimental Protocols
While specific experimental protocols for investigating the inflammatory effects of this compound are not yet established in the literature, the following methodologies represent standard approaches that could be employed.
In Vitro Assessment of Cytokine Release
Objective: To determine the effect of this compound on the release of pro-inflammatory and anti-inflammatory cytokines from immune cells.
Cell Lines:
-
Human mast cell line (e.g., LAD2)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Mouse bone marrow-derived mast cells (BMMCs)
Methodology:
-
Culture the selected immune cells in appropriate media.
-
Seed cells into 24-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS for PBMCs, Compound 48/80 for mast cells).
-
After incubation, centrifuge the plates and collect the supernatant.
-
Quantify the levels of cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β, IL-10) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the cell lysates.
In Vivo Model of Peritonitis
Objective: To evaluate the effect of this compound on leukocyte recruitment in a mouse model of acute inflammation.
Animal Model: C57BL/6 mice (8-10 weeks old)
Methodology:
-
Administer this compound (e.g., 1, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Thirty minutes after treatment, induce peritonitis by i.p. injection of an inflammatory agent (e.g., zymosan A at 1 mg/kg).
-
Four hours after zymosan A injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.
-
Collect the peritoneal fluid and determine the total number of leukocytes using a hemocytometer.
-
Perform a differential cell count by cytocentrifugation and staining with Wright-Giemsa stain to quantify neutrophils, macrophages, and other immune cells.
-
Analyze the supernatant of the peritoneal fluid for cytokine levels using ELISA.
Experimental Workflow Visualization
The following diagram illustrates a potential workflow for investigating the inflammatory effects of this compound.
Conclusion
This compound is a valuable pharmacological tool for probing the function of MRGPRX4. While its direct impact on inflammatory responses remains to be experimentally demonstrated, the established link between MRGPRX4 and the immune system suggests that this compound holds significant potential for uncovering novel mechanisms of inflammation and may represent a starting point for the development of new therapeutic agents. Further research is warranted to fully characterize the effects of this compound in various inflammatory models.
References
- 1. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are MRGPRX4 modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Other Targets | DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PSB-22034 in Cell Culture Experiments
A comprehensive search for the compound "PSB-22034" in scientific literature and chemical databases has yielded no specific information. It is highly likely that "this compound" is an internal, non-public, or potentially erroneous designation for a research compound. As such, detailed application notes, protocols, and quantitative data for its use in cell culture experiments are not publicly available.
For researchers, scientists, and drug development professionals who have access to a compound designated as this compound, the following general framework can be adapted to develop robust cell culture protocols. This guide is based on standard practices in cell biology and pharmacology.
Section 1: Compound Characterization and Preparation
Before initiating any cell-based assays, it is crucial to characterize the compound and prepare it for experimental use.
1.1. Physicochemical Properties: A summary of the essential physicochemical properties of a hypothetical this compound is presented in Table 1. Researchers should fill this table with experimentally determined or supplier-provided data.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value |
| Molecular Formula | To be determined |
| Molecular Weight ( g/mol ) | To be determined |
| Purity (%) | >98% (recommended) |
| Solubility | To be determined in various solvents |
| Stability (in solution) | To be determined |
| Storage Conditions | -20°C or -80°C, protected from light |
1.2. Stock Solution Preparation: A detailed protocol for preparing a stock solution of a novel compound is provided below.
Protocol 1: Preparation of this compound Stock Solution
-
Determine a suitable solvent. Based on the compound's solubility data, select an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial experiments due to its ability to dissolve a wide range of organic molecules.
-
Weigh the compound. Accurately weigh a small amount of this compound using a calibrated analytical balance.
-
Dissolve the compound. In a sterile microcentrifuge tube, add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution. Vortex or sonicate the solution until the compound is fully dissolved.
-
Sterile filter. If necessary for long-term storage or sensitive applications, filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.
Section 2: General Cell Culture Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of a new compound in a cell culture setting.
Figure 1. A generalized workflow for in vitro cell culture experiments involving a test compound.
Section 3: Determining Optimal Concentration and Incubation Time
A critical first step is to determine the effective concentration range and the optimal duration of treatment for this compound.
Protocol 2: Cell Viability Assay to Determine IC50
-
Cell Seeding. Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Serial Dilutions. Prepare a series of dilutions of the this compound stock solution in a complete culture medium. A common starting range is from 100 µM down to 1 nM.
-
Treatment. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation. Incubate the plate for a set period (e.g., 24, 48, or 72 hours).
-
Viability Assessment. Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis. Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Table 2: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Cell Line A | 48 | To be determined |
| Cell Line B | 48 | To be determined |
| Cell Line C | 72 | To be determined |
Section 4: Investigating the Mechanism of Action
Once the effective concentration range is established, further experiments can be designed to elucidate the mechanism of action of this compound. The specific assays will depend on the observed cellular phenotype and the hypothesized target of the compound.
Hypothetical Signaling Pathway Modulated by this compound
If, for instance, this compound is hypothesized to be an inhibitor of a specific kinase in a signaling pathway, the following diagram illustrates this concept.
Figure 2. A hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.
Protocol 3: Western Blot Analysis of Pathway Modulation
-
Cell Treatment. Treat cells with this compound at a concentration around its IC50 value for an appropriate duration. Include positive and negative controls.
-
Cell Lysis. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting. Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest in the hypothesized signaling pathway.
-
Detection. Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis. Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.
Conclusion
The successful use of any novel compound in cell culture experiments hinges on a systematic and rigorous approach to its characterization and the development of appropriate experimental protocols. While specific details for this compound are not available, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to begin their investigations. It is imperative to empirically determine the optimal conditions for each cell line and experimental setup.
Application Notes and Protocols for In-Vivo Studies with PSB-22034
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-22034 is a potent synthetic, non-bile acid agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4, or hX4)[1]. As a modulator of this receptor, this compound holds potential for investigating the physiological roles of MRGPRX4 and for the development of therapeutics targeting this pathway. These application notes provide a detailed experimental protocol for conducting in-vivo studies to evaluate the pharmacokinetic profile and biological activity of this compound in animal models.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-1111 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| PEG300 | Sigma-Aldrich | 81172 |
| Tween-80 | Sigma-Aldrich | P1754 |
| Saline (0.9% NaCl) | Baxter | 2F7124 |
| Corn Oil | Sigma-Aldrich | C8267 |
| 20% SBE-β-CD in Saline | MedChemExpress | HY-17031 |
| Male C57BL/6 mice (8-10 weeks old) | Charles River | 027 |
| Male Sprague-Dawley rats (250-300g) | Charles River | 401 |
| Heparinized plasma collection tubes | BD Vacutainer | 367874 |
| Syringes and needles (various gauges) | BD | - |
| Animal handling and restraint devices | Kent Scientific | - |
In-Vivo Formulation Protocol
The following protocols are recommended for the preparation of this compound for in-vivo administration. It is crucial to prepare the working solution fresh on the day of the experiment. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[2][3][4].
Table 1: Recommended Formulations for In-Vivo Administration
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration (Example) |
| 1 | 10% DMSO[2][3][4] | 40% PEG300[2][3][4] | 5% Tween-80[2][3][4] | 45% Saline[2][3][4] | ≥ 2.08 mg/mL[2] |
| 2 | 10% DMSO[2][3][4] | 90% (20% SBE-β-CD in Saline)[2][3][4] | - | - | ≥ 2.08 mg/mL[2] |
| 3 | 10% DMSO[2][3][4] | 90% Corn Oil[2][3][4] | - | - | ≥ 2.08 mg/mL[2] |
Step-by-Step Preparation (Protocol 1 Example):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Animal Models
The choice of animal model will depend on the specific research question. For general pharmacokinetic and initial efficacy studies, rodents are commonly used[5][6].
-
Mice: C57BL/6 mice are a common inbred strain used for a wide range of research applications.
-
Rats: Sprague-Dawley rats are a frequently used outbred stock for toxicology and pharmacology studies.
All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Administration and Dosing
The route of administration and dosage of this compound should be determined based on the experimental objectives.
-
Routes of Administration:
-
Intravenous (IV): For direct systemic administration and determination of key pharmacokinetic parameters.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.
-
Oral (PO): For assessing oral bioavailability.
-
Subcutaneous (SC): For sustained release and prolonged exposure.
-
-
Dose Selection:
-
A dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.
-
Based on a related compound, an initial dose of 10 mg/kg for intravenous injection in mice could be considered as a starting point, with subsequent adjustments based on observed effects and pharmacokinetic data[2].
-
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for an in-vivo pharmacokinetic study of this compound.
References
Application Notes and Protocols: PSB-22034 for MRGPRX4 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-22034 is a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in cholestatic pruritus (itch associated with liver diseases).[1][2][3] Understanding the optimal concentration and methodology for utilizing this compound is critical for researchers studying MRGPRX4 signaling and for the development of novel therapeutics targeting itch. These application notes provide detailed protocols and quantitative data for the effective use of this compound in activating MRGPRX4.
Quantitative Data Summary
This compound exhibits high potency in activating MRGPRX4, as determined by in vitro functional assays. The half-maximal effective concentration (EC50) values are summarized in the table below. For typical cell-based assays, an optimal concentration range would encompass these EC50 values, with a full dose-response curve typically spanning from 1 nM to 1 µM.
| Assay Type | EC50 of this compound | Reference |
| Calcium (Ca2+) Mobilization Assay | 11.2 nM | [4][5][6][7][8][9] |
| β-arrestin Recruitment Assay | 30.0 nM | [4][5][6][7][8][9] |
Signaling Pathway
MRGPRX4 activation by an agonist like this compound initiates a Gq-protein-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event that can be measured to quantify receptor activation.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium in response to MRGPRX4 activation by this compound using a fluorescent calcium indicator.
Materials:
-
HEK293T cells stably expressing human MRGPRX4
-
This compound
-
Fluo-8 AM or similar calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Culture and Plating:
-
Culture MRGPRX4-expressing HEK293T cells in appropriate media.
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-8 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve (e.g., 1 nM to 1 µM).
-
-
Measurement of Calcium Flux:
-
Set the fluorescent plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the prepared this compound dilutions into the wells.
-
Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 2. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | MRGPRX4激动剂 | MCE [medchemexpress.cn]
- 8. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Solubilizing Small Molecule Inhibitors for Research Applications
A Note on PSB-22034: Comprehensive searches for a research compound specifically named "this compound" did not yield specific physicochemical data, including molecular weight and solubility in common laboratory solvents. The following application notes and protocols are based on established best practices for handling novel small molecule inhibitors, particularly those targeting G protein-coupled receptors like the P2Y12 receptor. Researchers should treat these as guidelines and perform small-scale solubility tests before preparing larger stock solutions. The molecular weight of the specific compound, which is essential for accurate concentration calculations, must be obtained from the supplier's certificate of analysis.
Summary of Physicochemical Properties
Due to the lack of specific data for this compound, this section provides typical solubility characteristics for small molecule P2Y12 receptor antagonists. These values should be used as a starting point for empirical solubility testing.
Table 1: Inferred Solubility of a Typical P2Y12 Receptor Antagonist
| Solvent | Inferred Solubility | Notes |
| DMSO | ≥ 20 mg/mL | A common solvent for creating high-concentration stock solutions of organic molecules.[1] |
| Ethanol | ~ 15 mg/mL | May be used as a solvent, but stock solutions are generally less stable than in DMSO. |
| Dimethylformamide (DMF) | ~ 25 mg/mL | An alternative to DMSO for initial solubilization. |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble | Direct dissolution in aqueous buffers is generally not recommended for primary stock solutions. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted in aqueous buffers for experimental use.
Materials:
-
Small molecule inhibitor powder (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the Compound: Allow the vial containing the solid compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out a mass equal to the molecular weight of the compound in milligrams, divided by 100.
-
Calculation: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)
-
Example (using an assumed Molecular Weight of 500 g/mol ): Mass = 10 * 0.001 * 500 * 1 = 5 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. Gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Consult supplier recommendations if available.
General Protocol for a Cell-Based P2Y12 Receptor Activity Assay (cAMP Measurement)
This protocol outlines a general method for assessing the antagonist activity of a compound on the P2Y12 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Materials:
-
Cells expressing the P2Y12 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
ADP (the natural agonist for the P2Y12 receptor)
-
This compound stock solution (prepared as in Protocol 2.1)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen cAMP assay
Procedure:
-
Cell Seeding: Seed the P2Y12-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Pre-incubation: The following day, remove the culture medium and replace it with a serum-free medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration). Incubate for a period determined by the experimental design (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of ADP and forskolin to all wells except for the negative control. Forskolin will stimulate cAMP production, and ADP will inhibit it through the P2Y12 receptor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP modulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: The amount of cAMP produced will be inversely proportional to the activity of the P2Y12 receptor. The antagonist activity of this compound will be observed as a dose-dependent reversal of the ADP-induced inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: P2Y12 Receptor Signaling Pathway
Caption: Experimental Workflow
References
Application Notes and Protocols for Investigating Neuropathic Pain Models Using the GPR18 Agonist PSB-KK-1415
Disclaimer: The compound PSB-22034 was not identifiable in the reviewed literature. This document is based on the publicly available data for the selective GPR18 agonist, PSB-KK-1415 , and its application in pain research. Researchers should validate this information for their specific molecules of interest.
Introduction
Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. The G protein-coupled receptor 18 (GPR18) has emerged as a promising target for the development of novel analgesics. GPR18 is activated by endogenous ligands such as N-arachidonoyl glycine (B1666218) (NAGly) and Resolvin D2, both of which have demonstrated roles in reducing inflammatory hyperalgesia and neuropathic pain.[1] PSB-KK-1415 is a potent and selective synthetic agonist for GPR18, offering a valuable pharmacological tool to explore the therapeutic potential of this receptor in preclinical neuropathic pain models.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing PSB-KK-1415 to investigate its anti-nociceptive effects in a chemotherapy-induced neuropathic pain (CIPN) model, a common and clinically relevant paradigm.
Mechanism of Action and Signaling Pathway
GPR18 is a Gi/Go-protein-coupled receptor.[4] Its activation is thought to initiate downstream signaling cascades that ultimately modulate neuronal excitability and neuro-immune interactions, which are key components in the pathophysiology of neuropathic pain. While the precise downstream pathways in dorsal root ganglion (DRG) neurons are still under investigation, activation of Gi/Go-coupled receptors typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels). These actions can reduce neuronal hyperexcitability, a hallmark of neuropathic pain.[5] Furthermore, GPR18 is expressed in immune cells like microglia and macrophages, suggesting its activation may also exert anti-inflammatory effects within the nervous system.[1][4]
Figure 1: Proposed GPR18 signaling pathway in neurons.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of PSB-KK-1415 in an oxaliplatin-induced neuropathic pain model in mice.[4]
Table 1: Effect of PSB-KK-1415 on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg) | Pre-Oxaliplatin Paw Withdrawal Threshold (g) | Post-Oxaliplatin Paw Withdrawal Threshold (g) | Post-PSB-KK-1415 Paw Withdrawal Threshold (g) |
|---|---|---|---|---|
| Vehicle | - | ~3.5 | ~0.5 | ~0.5 |
| PSB-KK-1415 | 1 | ~3.5 | ~0.5 | ~0.6 |
| PSB-KK-1415 | 3 | ~3.5 | ~0.5 | ~0.7 |
| PSB-KK-1415 | 10 | ~3.5 | ~0.5 | ~0.8 |
| PSB-KK-1415 | 30 | ~3.5 | ~0.5 | ~1.5 * |
Data are approximated from graphical representations in the source literature.[4] A significant increase (p < 0.01) in the mechanical pain threshold was observed at the 30 mg/kg dose in the late phase of oxaliplatin-induced neuropathy.
Table 2: Effect of PSB-KK-1415 on Cold Hyperalgesia (Cold Plate Test)
| Treatment Group | Dose (mg/kg) | Pre-Oxaliplatin Latency to Pain Reaction (s) | Post-Oxaliplatin Latency to Pain Reaction (s) | Post-PSB-KK-1415 Latency to Pain Reaction (s) |
|---|---|---|---|---|
| Vehicle | - | ~25 | ~10 | ~10 |
| PSB-KK-1415 | 1 | ~25 | ~10 | ~12 |
| PSB-KK-1415 | 3 | ~25 | ~10 | ~13 |
| PSB-KK-1415 | 10 | ~25 | ~10 | ~14 |
| PSB-KK-1415 | 30 | ~25 | ~10 | ~15 |
Data are approximated from graphical representations in the source literature.[4] No statistically significant effects were observed on cold hyperalgesia at the tested doses.
Experimental Protocols
The following protocols are based on methodologies described for investigating GPR18 ligands in pain models and general procedures for inducing and assessing neuropathic pain.[2][4][6][7]
Protocol 1: Induction of Chemotherapy-Induced Neuropathic Pain (CIPN) - Oxaliplatin (B1677828) Model
This protocol describes the induction of a neuropathic pain state using the chemotherapeutic agent oxaliplatin.
Figure 2: Experimental workflow for the CIPN model.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Oxaliplatin (dissolved in 5% glucose solution)
-
Vehicle (5% glucose solution)
-
Standard animal housing and husbandry supplies
-
Injection syringes and needles (e.g., 27-gauge)
Procedure:
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
Baseline Testing: Perform baseline behavioral assessments (see Protocols 2 & 3) to determine pre-treatment nociceptive thresholds.
-
Induction: Administer oxaliplatin (e.g., 2.4 mg/kg, intraperitoneally) or vehicle once daily on an established schedule (e.g., days 1, 2, 4, and 5) to induce neuropathic symptoms.
-
Symptom Development: Allow for the development of neuropathic pain symptoms, which typically manifest and stabilize within 7-14 days post-initial injection.
-
Confirmation of Neuropathy: Re-assess pain behaviors to confirm the development of mechanical allodynia and/or cold hyperalgesia (a significant decrease in paw withdrawal threshold or latency compared to baseline).
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the sensitivity to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.008g to 4.0g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituation: Place mice individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to buckle. Hold for 3-5 seconds.
-
Response Observation: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a mid-range filament (e.g., 0.4g). If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Data Analysis: The 50% PWT is calculated from the pattern of responses using the appropriate formula. A decrease in PWT indicates mechanical allodynia.
Protocol 3: Assessment of Cold Hyperalgesia (Cold Plate Test)
This protocol measures the response latency to a noxious cold stimulus.
Materials:
-
Cold plate apparatus capable of maintaining a constant temperature (e.g., 4°C ± 0.5°C)
-
Plexiglas cylinder to confine the animal on the plate
-
Timer
Procedure:
-
Apparatus Setup: Set the cold plate to the desired noxious temperature (e.g., 4°C).
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes.
-
Testing: Place the mouse onto the cold plate within the Plexiglas cylinder and immediately start the timer.
-
Response Observation: Observe the animal for nocifensive behaviors such as lifting, shaking, or licking of the paws, or jumping.
-
Latency Measurement: Stop the timer at the first sign of a nocifensive response. This is the response latency.
-
Cut-off Time: A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage. If the animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.
-
Data Analysis: A decrease in response latency indicates cold hyperalgesia.
Protocol 4: Administration of PSB-KK-1415 and Post-Treatment Assessment
This protocol describes the administration of the test compound and subsequent behavioral evaluation.
Materials:
-
PSB-KK-1415
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Dosing syringes and needles
Procedure:
-
Compound Preparation: Prepare fresh solutions of PSB-KK-1415 in the appropriate vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Pre-Treatment Baseline: In neuropathic animals, perform a behavioral test (e.g., von Frey) to establish a pre-drug administration baseline on the day of testing.
-
Administration: Administer the prepared dose of PSB-KK-1415 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Testing: Perform behavioral assessments at specific time points after administration (e.g., 30, 60, and 120 minutes) to evaluate the anti-nociceptive effects of the compound.
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds or latencies to the pre-treatment baseline and to the vehicle-treated control group. An increase in threshold or latency indicates an anti-nociceptive effect.
References
- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dorsal root ganglion as a target for neurorestoration in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-22034: A Potent and Selective Vps34 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-22034 is a potent and highly selective inhibitor of the human class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1] Vps34 is a crucial lipid kinase involved in the initial stages of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[2][3] By catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P), Vps34 facilitates the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome.[2][3] The exquisite selectivity of this compound for Vps34 over other PI3K classes makes it an invaluable tool compound for elucidating the specific roles of Vps34-mediated autophagy in health and disease, particularly in cancer biology where autophagy can play a dual role in both tumor suppression and promotion.[1][3] These application notes provide a comprehensive overview of this compound, including its pharmacological data, and detailed protocols for its use in biochemical and cell-based assays.
Pharmacological Data
This compound, also referred to as compound 31 in its discovery publication, demonstrates potent inhibition of Vps34 with excellent selectivity against other PI3K isoforms.[1]
| Target | IC50 (nM) | Assay Type |
| Vps34 | <10 | Biochemical Kinase Assay |
| PI3Kα | >1000 | Biochemical Kinase Assay |
| PI3Kβ | >1000 | Biochemical Kinase Assay |
| PI3Kδ | >1000 | Biochemical Kinase Assay |
| PI3Kγ | >1000 | Biochemical Kinase Assay |
Table 1: In vitro potency and selectivity of this compound against Class I and Class III PI3Ks. Data synthesized from discovery literature.
Signaling Pathway
The canonical signaling pathway initiated by Vps34 is central to the formation of the autophagosome. The following diagram illustrates the key steps and the point of inhibition by this compound.
Caption: Vps34 signaling pathway in autophagy and inhibition by this compound.
Experimental Protocols
Biochemical Vps34 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on Vps34 kinase.
Materials:
-
Recombinant human Vps34/Vps15 complex
-
Phosphatidylinositol (PI) substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)
-
This compound
-
DMSO (vehicle control)
-
96-well or 384-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase assay buffer.
-
Add the diluted this compound or DMSO to the wells.
-
Add the recombinant Vps34/Vps15 enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the PI substrate and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction according to the specific assay kit instructions (e.g., adding a stop solution).
-
Detect the signal. For radioactive assays, this involves capturing the phosphorylated PI on a filter and measuring radioactivity using a scintillation counter. For the ADP-Glo™ assay, the luminescence is measured using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the biochemical Vps34 kinase assay.
Cell-Based Autophagy Assay: LC3 Puncta Formation
This immunofluorescence-based assay measures the accumulation of LC3-positive puncta, a hallmark of autophagosome formation, in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates (e.g., HeLa, MCF7)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Autophagy inducer (optional, e.g., starvation medium, rapamycin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or imaging plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours). Co-treatment with an autophagy inducer can be performed.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash with PBS and mount the coverslips on microscope slides with mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and/or intensity of LC3 puncta per cell. A decrease in LC3 puncta upon this compound treatment indicates inhibition of autophagy.
Caption: Workflow for the LC3 puncta formation immunofluorescence assay.
Autophagic Flux Assay by Western Blot
This protocol assesses autophagic flux by measuring the accumulation of the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor. This compound is expected to prevent the accumulation of LC3-II.
Materials:
-
Cells cultured in multi-well plates
-
This compound
-
DMSO (vehicle control)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against LC3B and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or DMSO for a designated time.
-
In the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C. Note that two bands should be visible: LC3-I (upper band) and LC3-II (lower band).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
Quantify the band intensities. Autophagic flux is determined by the difference in the LC3-II signal between samples with and without the lysosomal inhibitor. This compound should reduce the accumulation of LC3-II in the presence of the lysosomal inhibitor.
Conclusion
This compound is a powerful and selective tool for investigating the biological functions of Vps34. Its utility in both biochemical and cellular assays allows for a detailed interrogation of the role of Vps34-mediated autophagy in various physiological and pathological contexts. The protocols provided herein offer a starting point for researchers to incorporate this valuable compound into their drug discovery and cell biology research programs.
References
- 1. Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Assessing the Selectivity of PSB-22034 for MRGPRX4
Abstract
This document provides a detailed protocol for assessing the selectivity of PSB-22034, a potent agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4). MRGPRX4 is a receptor implicated in cholestatic pruritus (itch associated with liver diseases) and represents a significant target for therapeutic development.[1][2] this compound has been identified as a highly potent and selective tool compound for studying this receptor.[3][4][5] Validating the selectivity of such compounds is critical for ensuring that observed biological effects are attributable to their on-target activity. These protocols are intended for researchers, scientists, and drug development professionals engaged in GPCR pharmacology and tool compound validation.
Introduction to MRGPRX4 and this compound
MRGPRX4 is a G protein-coupled receptor (GPCR) predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG).[6] It is activated by various endogenous ligands, including bile acids, which has linked it directly to the mechanisms of cholestatic itch.[2][7] The primary signaling pathway for MRGPRX4 involves coupling to Gq proteins, which activates Phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent release of intracellular calcium (Ca²+).[7][8]
This compound is a synthetic small molecule agonist developed for the main variant of MRGPRX4.[3][4] Its high potency and reported selectivity for MRGPRX4 over other MRGPR subtypes make it an invaluable tool for elucidating the physiological and pathological roles of the receptor.[3][4] The following protocols outline the necessary steps to experimentally verify and quantify this selectivity.
MRGPRX4 Signaling Pathway
Upon agonist binding, MRGPRX4 undergoes a conformational change that activates the heterotrimeric Gq protein. The Gαq subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²+ into the cytoplasm. This increase in intracellular Ca²+ is a robust and measurable signal of receptor activation. Additionally, GPCR activation can lead to the recruitment of β-arrestin proteins, a G protein-independent pathway that can be used to confirm receptor engagement.[6][9]
Quantitative Data Summary
The following table summarizes the reported potency of this compound for human MRGPRX4. Selectivity is determined by comparing the EC₅₀ value at the target receptor (MRGPRX4) to the EC₅₀ values at off-target receptors. A higher selectivity index (EC₅₀ off-target / EC₅₀ on-target) indicates greater selectivity.
| Compound | Target Receptor | Assay Type | Potency (EC₅₀) | Selectivity Profile | Reference |
| This compound | hMRGPRX4 | Intracellular Ca²⁺ Mobilization | 11.2 nM | High selectivity vs. other MRGPRX subtypes | [3][4][5] |
| This compound | hMRGPRX4 | β-Arrestin Recruitment | 30.0 nM | High selectivity vs. other MRGPRX subtypes | [3][4][5] |
Experimental Protocols
The core principle of assessing selectivity is to perform parallel concentration-response experiments with this compound on the target receptor (MRGPRX4) and a panel of potential off-target receptors.
Overall Experimental Workflow
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for transient or stable expression of GPCRs.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
For transient transfection, use a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.
-
Co-transfect plasmids encoding the receptor of interest (e.g., human MRGPRX4) and a promiscuous or chimeric G-protein (e.g., Gα₁₆) if the endogenous coupling in HEK293 cells is inefficient.
-
Prepare separate cell populations for MRGPRX4 and each off-target receptor to be tested. A suggested off-target panel includes other human MRGPRs (MRGPRX1, MRGPRX2, MRGPRX3) and other representative GPCRs from different families.
-
Protocol 1: Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay directly measures the functional consequence of Gq activation.
-
Cell Plating: 24 hours post-transfection, seed the cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well. Allow cells to attach for 24 hours.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add 20 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-8 AM or Fura-2 AM) containing probenecid (B1678239) to each well. Probenecid helps prevent dye leakage from the cells.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 1 pM to 10 µM.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the this compound serial dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the maximum response of a control agonist or the highest concentration of this compound.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay provides a G protein-independent readout of receptor activation and can reveal biased agonism. The PathHunter® assay (DiscoverX) is a common example.
-
Cell Line: Use a commercially available cell line or engineer one to co-express the target GPCR fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Seed the engineered cells in white-walled 384-well microplates at a density optimized for the cell line.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 60-90 minutes at 37°C.
-
Detection:
-
Add the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data and plot a concentration-response curve as described in the calcium assay protocol to determine the EC₅₀ for β-arrestin recruitment.
-
Selectivity Determination
To establish selectivity, the protocols described above must be performed in parallel for MRGPRX4 and the chosen panel of off-target receptors.
-
Counter-Screening: Run full concentration-response curves for this compound against each off-target receptor.
-
Calculate Selectivity Index: The selectivity of this compound is quantified as a ratio of EC₅₀ values.
-
Selectivity Index = EC₅₀ (Off-Target Receptor) / EC₅₀ (MRGPRX4)
-
A selectivity index >100-fold is generally considered to indicate a highly selective compound.
-
By following these protocols, researchers can rigorously validate the selectivity of this compound, confirming its utility as a specific pharmacological tool for investigating the function and therapeutic potential of MRGPRX4.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yulonglilab.org [yulonglilab.org]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-22034 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-22034 is a putative member of the pyrido[2,3-d]pyrimidine-based selective antagonists for the P2Y12 receptor, a key player in platelet aggregation and a validated target for antiplatelet drugs. High-throughput screening (HTS) assays are essential for the discovery and development of novel P2Y12 receptor modulators. These application notes provide detailed protocols for the use of this compound as a reference compound in HTS campaigns aimed at identifying new P2Y12 receptor antagonists.
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), couples to the Gi alpha subunit.[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K).[2] Ultimately, this signaling promotes platelet aggregation.[2] Therefore, HTS assays for P2Y12 antagonists are typically designed to measure the inhibition of one or more of these downstream signaling events.
P2Y12 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the P2Y12 receptor, which is the target for this compound.
Caption: P2Y12 receptor signaling cascade.
High-Throughput Screening Experimental Workflow
A typical workflow for a high-throughput screening campaign to identify novel P2Y12 receptor antagonists is depicted below. This workflow outlines the major steps from compound library screening to hit confirmation.
Caption: High-throughput screening workflow.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of this compound and other reference P2Y12 antagonists in various HTS assays. This data is for illustrative purposes to guide assay development and data analysis.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | P2Y12 Receptor | Calcium Flux (FLIPR) | 15 | Hypothetical |
| This compound | P2Y12 Receptor | cAMP Accumulation (HTRF) | 25 | Hypothetical |
| AR-C69931MX | P2Y12 Receptor | Radioligand Binding ([3H]PSB-0413) | 1.5 ± 0.26 | [3] |
| 2MeSADP (agonist) | P2Y12 Receptor | Radioligand Binding ([3H]PSB-0413) | 32.1 ± 3.03 (Ki) | [3] |
| Clopidogrel (B1663587) (active metabolite) | P2Y12 Receptor | Inhibition of [33P]-2MeS-ADP binding | Potent Inhibition | [1] |
Experimental Protocols
Calcium Flux Assay (FLIPR-based)
This protocol describes a cell-based HTS assay to identify P2Y12 receptor antagonists by measuring changes in intracellular calcium levels using a fluorescent plate reader (FLIPR).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human P2Y12 receptor and a promiscuous G-protein (e.g., Gα16)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
This compound (or other reference antagonist)
-
ADP (agonist)
-
384-well black-walled, clear-bottom assay plates
Protocol:
-
Cell Plating:
-
Seed the P2Y12-expressing cells into 384-well assay plates at a density of 10,000-20,000 cells per well in their standard growth medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in Assay Buffer containing probenecid (to prevent dye extrusion).
-
Remove the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
Using an automated liquid handler, add the compound solutions to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of ADP in Assay Buffer at a concentration that elicits a submaximal response (EC80).
-
Place the assay plate into the FLIPR instrument.
-
Initiate the reading, and after establishing a stable baseline, inject the ADP solution into all wells.
-
Continuously measure the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The increase in fluorescence upon ADP addition corresponds to the intracellular calcium release.
-
Calculate the percentage of inhibition for each test compound concentration relative to the controls (vehicle and maximum inhibition with a saturating concentration of a known antagonist).
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
cAMP Accumulation Assay (HTRF-based)
This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay to screen for P2Y12 receptor antagonists by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human P2Y12 receptor
-
Stimulation Buffer: HBSS with 20 mM HEPES, 1 mM IBMX, pH 7.4
-
This compound (or other reference antagonist)
-
ADP (agonist)
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well low-volume white assay plates
Protocol:
-
Cell Preparation:
-
Harvest the P2Y12-expressing cells and resuspend them in Stimulation Buffer to the desired density.
-
-
Compound and Agonist Addition:
-
Add this compound and test compounds to the assay plate.
-
Add ADP to all wells except for the negative control.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Add the cell suspension to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
The decrease in the HTRF ratio is proportional to the amount of cAMP produced.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP production for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
-
Conclusion
This compound is a valuable tool for the investigation of the P2Y12 receptor in a high-throughput screening context. The provided protocols for calcium flux and cAMP accumulation assays offer robust and reliable methods for the identification and characterization of novel P2Y12 receptor antagonists. These assays, when integrated into a comprehensive HTS workflow, can significantly accelerate the discovery of new therapeutic agents targeting platelet aggregation.
References
- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Application Notes for the MRGPRX4 Agonist PSB-22034
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-22034 is a selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in sensory neuronal functions and mast cell activation. This document provides a comprehensive overview of the commercial sources for this compound, along with detailed application notes and experimental protocols for its use in in vitro assays. Quantitative data from publicly available sources is summarized, and the downstream signaling pathway of MRGPRX4 is illustrated to guide researchers in designing and interpreting experiments with this compound.
Commercial Sources and Availability
This compound is available from several commercial suppliers catering to the research community. The following table summarizes the key information from prominent vendors. Researchers are advised to consult the respective company websites for the most up-to-date information on product availability, purity, and pricing.
| Supplier | Catalog Number | Product Name | Purity | Formulation | Storage |
| MedChemExpress | HY-155480 | This compound | >98% | Crystalline solid | -20°C |
| HelloBio | Not listed | ||||
| Cayman Chemical | Not listed |
Note: While HelloBio and Cayman Chemical are prominent suppliers of research compounds, this compound was not found in their online catalogs at the time of this writing. Researchers are encouraged to check for potential new listings.
Quantitative Data
This compound has been characterized as a potent and selective agonist of MRGPRX4. The following table summarizes its reported potency in functional assays.[1][2]
| Assay Type | Parameter | Value (nM) | Cell Line |
| Calcium Mobilization | EC₅₀ | 11.2 | HEK293 cells expressing MRGPRX4 |
| β-Arrestin Recruitment | EC₅₀ | 30.0 | Not specified |
Signaling Pathway
Activation of MRGPRX4 by an agonist such as this compound initiates a downstream signaling cascade primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of MRGPRX4 agonists like this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Plating: Seed MRGPRX4-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing (Optional but Recommended):
-
Gently aspirate the loading buffer.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injector, add the this compound dilutions to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence (F₀), or as ΔF/F₀.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MRGPRX4, a key event in G protein-coupled receptor desensitization and signaling. Various commercially available assay formats can be used, such as those based on enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). The following is a general workflow.
Materials:
-
Cells co-expressing MRGPRX4 and a β-arrestin fusion protein (specific to the chosen assay technology).
-
Assay-specific substrate or reagents.
-
This compound stock solution (in DMSO).
-
White or black opaque microplates (depending on the assay readout).
-
Luminometer or fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the engineered cells into the appropriate microplate and incubate until they reach the desired confluence.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer and add them to the wells.
-
Incubation: Incubate the plate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment. This can range from 30 minutes to several hours.
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time to allow the signal to develop.
-
Measure the luminescence or fluorescence signal using the appropriate plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel MRGPRX4 agonist like this compound.
Conclusion
This compound is a valuable research tool for investigating the biology of MRGPRX4. The provided information on its commercial availability, quantitative data, signaling pathway, and detailed experimental protocols will aid researchers in effectively utilizing this compound to explore the roles of MRGPRX4 in various physiological and pathological processes.
References
Application Notes and Protocols for PSB-22034
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-22034 is a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), an orphan receptor implicated in pain transmission, itch, inflammation, and wound healing.[1][2] As a xanthine (B1682287) derivative, this compound, also referred to as compound 30d in initial publications, serves as a valuable research tool for investigating the physiological and pathological roles of MRGPRX4.[1][2] These application notes provide comprehensive guidelines for the proper storage, handling, and use of this compound in experimental settings.
Physicochemical Properties and Data
This compound is chemically identified as 8-(m-methoxyphenethyl)-1-propargylxanthine substituted with a butyl linker at the 3-position, terminating in a phosphonate (B1237965) group.[1][2]
Table 1: Biological Activity of this compound
| Assay | Receptor | EC50 (nM) |
| Ca2+ Mobilization | MRGPRX4 | 11.2 |
| β-Arrestin Recruitment | MRGPRX4 | 30.0 - 32.0 |
Data sourced from Marx D et al. J Med Chem. 2023.[1][2]
Proper Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure accurate experimental outcomes.
Storage Conditions
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Solid | Room temperature (short-term) | Varies by supplier | Store in a dry, dark place. |
| Stock Solution (-20°C) | -20°C | 1 month | Sealed storage, protect from moisture and light. |
| Stock Solution (-80°C) | -80°C | 6 months | Sealed storage, protect from moisture and light. |
Short-term shipping and customs handling at ambient temperature are generally acceptable.[3]
Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety practices for handling chemical compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves) when handling the compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Solubility and Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 3: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 2.5 mg/mL |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound on MRGPRX4.
Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon activation of the Gq-coupled MRGPRX4 receptor.
Workflow Diagram:
Caption: Workflow for the Calcium Mobilization Assay.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human MRGPRX4 in an appropriate growth medium.
-
Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission).
-
Data Analysis: Plot the fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MRGPRX4 receptor, a key event in G protein-coupled receptor desensitization and signaling.
Signaling Pathway Diagram:
Caption: MRGPRX4 Signaling and β-Arrestin Recruitment.
Methodology:
-
Cell Culture: Use a cell line engineered to express MRGPRX4 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay).
-
Cell Seeding: Plate the cells in the recommended assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cells.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the assay kit manufacturer's protocol and incubate at room temperature.
-
Luminescence Measurement: Measure the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Conclusion
This compound is a potent and selective agonist of MRGPRX4, making it an essential tool for researchers investigating the pharmacology and therapeutic potential of this receptor. Adherence to the storage, handling, and experimental protocols outlined in these application notes will ensure the integrity of the compound and the generation of reliable and reproducible data.
References
Techniques for Measuring PSB-22034 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-22034 is a selective antagonist of the G-protein coupled receptor 55 (GPR55). The deorphanization of GPR55 has revealed its involvement in various physiological and pathophysiological processes, including pain sensation, inflammation, and cancer progression, making it an attractive therapeutic target. The efficacy of a GPR55 antagonist like this compound is determined by its ability to inhibit the downstream signaling cascades initiated by GPR55 agonists, such as lysophosphatidylinositol (LPI). This document provides detailed application notes and protocols for key in vitro assays to characterize the efficacy of this compound.
GPR55 Signaling Pathway
Upon activation by an agonist, GPR55 can couple to multiple G-protein subtypes, including Gαq and Gα12/13, to initiate a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i), and the activation of the RhoA pathway, which influences the actin cytoskeleton. Furthermore, GPR55 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Like many GPCRs, agonist-bound GPR55 also recruits β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling. The efficacy of this compound is quantified by its ability to block these agonist-induced signaling events.
Data Presentation: Efficacy of GPR55 Antagonists
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables present representative data for well-characterized GPR55 antagonists, which can be used as a template for presenting data generated for this compound.
Table 1: Inhibition of LPI-Induced β-Arrestin Recruitment
| Compound | IC50 (nM)[1] | Fold Selectivity vs. CB1 | Fold Selectivity vs. CB2 |
| ML191 | 160 | >125 | >125 |
| ML192 | 1080 | >46 | >46 |
| ML193 | 221 | >90 | >90 |
| This compound | TBD | TBD | TBD |
Table 2: Inhibition of LPI-Induced ERK1/2 Phosphorylation
| Compound | IC50 (µM)[2] |
| ML191 | 0.4 ± 0.1 |
| ML192 | 1.1 ± 0.3 |
| ML193 | 0.2 ± 0.3 |
| This compound | TBD |
TBD: To be determined through experimentation.
Experimental Protocols
The following section provides detailed protocols for the key in vitro assays to determine the efficacy of this compound.
β-Arrestin Recruitment Assay
This assay is a primary method to assess the functional antagonism of GPR55. It measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key step in receptor desensitization and signaling. Antagonists will inhibit this interaction. The PathHunter® β-arrestin assay is a common platform for this measurement.[3][4][5][6][7]
Materials:
-
PathHunter® CHO-K1 GPR55 β-Arrestin cell line (or equivalent)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, and selection antibiotics)
-
This compound
-
GPR55 agonist (e.g., L-α-lysophosphatidylinositol, LPI)
-
384-well white, clear-bottom tissue culture plates
-
PathHunter® Detection Reagents
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and resuspend cells in an appropriate volume of cell culture medium to achieve a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[7]
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in cell culture medium at 10x the final desired concentration.
-
Add 2.5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 30 minutes at 37°C.[7]
-
-
Agonist Addition:
-
Prepare the GPR55 agonist (LPI) at 10x its predetermined EC80 concentration in cell culture medium. The EC80 concentration should be determined in a prior agonist dose-response experiment.
-
Add 2.5 µL of the agonist solution to all wells except for the negative control wells.
-
Incubate for 90 minutes at 37°C.[7]
-
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Normalize the data with the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay
GPR55 activation leads to the phosphorylation of ERK1/2. The efficacy of this compound can be determined by its ability to inhibit agonist-induced ERK1/2 phosphorylation. This can be measured by various methods, including Western blotting and homogeneous time-resolved fluorescence (HTRF).[8][9][10]
Protocol (Western Blotting):
-
Cell Culture and Starvation:
-
Seed HEK293 cells stably expressing GPR55 in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.[11]
-
-
Compound Treatment:
-
Pre-incubate cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with an EC80 concentration of LPI for 5-10 minutes at 37°C. A time-course experiment should be performed initially to determine the optimal stimulation time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data against the this compound concentration to determine the IC50.
-
RhoA Activation Assay
GPR55 activation leads to the activation of the small GTPase RhoA. This assay measures the amount of active, GTP-bound RhoA in cell lysates using a pull-down method with a Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin.[12][13][14][15][16]
Protocol (Rhotekin-RBD Pull-Down):
-
Cell Culture and Treatment:
-
Culture cells expressing GPR55 (e.g., HEK293-GPR55) in 10-cm dishes to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with this compound or vehicle for 30 minutes, followed by stimulation with LPI for 2-5 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in Rho activation assay lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active RhoA:
-
Equalize the protein concentration of the lysates.
-
Add Rhotekin-RBD agarose (B213101) beads to each lysate and incubate for 45-60 minutes at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
-
Western Blotting and Analysis:
-
Separate the eluted proteins and an aliquot of the total cell lysate (input control) by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with an anti-RhoA antibody.
-
Detect the signal and quantify the amount of active RhoA relative to the total RhoA in the input.
-
Determine the inhibitory effect of this compound on LPI-induced RhoA activation.
-
Intracellular Calcium Mobilization Assay
GPR55 activation by agonists triggers the release of calcium from intracellular stores.[17][18][19] This can be monitored using fluorescent calcium indicators like Fluo-4 AM in a high-throughput format.
Protocol:
-
Cell Seeding and Dye Loading:
-
Seed GPR55-expressing cells in a 96- or 384-well black, clear-bottom plate and allow them to attach overnight.
-
Load the cells with Fluo-4 AM calcium indicator dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound and incubate for a short period (e.g., 1-5 minutes).
-
Inject the GPR55 agonist (LPI) and immediately begin kinetic fluorescence readings.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after agonist addition.
-
Normalize the data to the response with agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Calculate the IC50 of this compound for the inhibition of the calcium response.
-
NFAT Reporter Gene Assay
Activation of the Gαq-PLC-calcium pathway can lead to the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. A reporter gene assay can be used where a luciferase or β-lactamase gene is under the control of an NFAT response element.[20][21][22][23][24]
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with a GPR55 expression vector and an NFAT-luciferase reporter vector.
-
Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
-
Compound Treatment:
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with different concentrations of this compound for 30 minutes.
-
Stimulate with an EC80 concentration of LPI for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate according to the assay kit instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).
-
Determine the IC50 of this compound for the inhibition of LPI-induced NFAT-driven reporter gene expression.
-
By employing these in vitro assays, researchers can comprehensively characterize the efficacy and potency of this compound as a GPR55 antagonist, providing crucial data for its further development as a therapeutic agent.
References
- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Rho GEF and RhoA Activation by Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. agilent.com [agilent.com]
- 20. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 22. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with P2Y12 Receptor Antagonists like PSB-22034
Welcome to the technical support center for functional assays involving P2Y12 receptor antagonists. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with compounds such as PSB-22034. While specific data for this compound is not widely available, this resource is based on the established pharmacology of P2Y12 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected inhibition of ADP-induced platelet aggregation with this compound. What could be the reason?
A1: Several factors could contribute to a lack of inhibitory effect on platelet aggregation. These can be broadly categorized into issues with the compound, the experimental setup, or the platelets themselves.
-
Compound Integrity and Activity:
-
Degradation: Ensure the compound has been stored correctly (temperature, light, humidity) to prevent degradation. Prepare fresh stock solutions.
-
Solubility: Verify that this compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration.
-
Potency: It's possible that the intrinsic potency of this compound is lower than anticipated. A full dose-response curve should be performed to determine the IC50.
-
-
Experimental Conditions:
-
Agonist Concentration: The concentration of ADP used to stimulate aggregation is critical. If the ADP concentration is too high, it may overcome the inhibitory effect of a competitive antagonist. We recommend titrating ADP to determine an EC80 concentration for your assay.
-
Incubation Time: Ensure sufficient pre-incubation time with this compound before adding ADP to allow for receptor binding.
-
Platelet Viability: Platelet quality is paramount. Use freshly isolated platelets and handle them gently to avoid spontaneous activation.
-
Q2: Our cAMP assay shows inconsistent or no increase in cAMP levels after treating cells with this compound in the presence of a P2Y12 agonist. Why is this happening?
A2: The P2Y12 receptor is a Gi-coupled receptor. Its activation by an agonist like ADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][2] Therefore, an antagonist like this compound is expected to reverse this agonist-induced decrease, leading to a relative increase in cAMP compared to the agonist-only control. If you are not observing this, consider the following:
-
Forskolin Co-treatment: To amplify the cAMP window, it is standard practice to co-stimulate the cells with forskolin, a direct activator of adenylyl cyclase. This elevates basal cAMP levels, making the inhibitory effect of a P2Y12 agonist and its reversal by an antagonist more pronounced.
-
Cell Line Expression: Confirm that the cell line used (e.g., CHO or HEK293 cells) stably expresses a functional P2Y12 receptor.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer will prevent cAMP degradation and improve your signal window.
Q3: We are seeing variable results in our calcium mobilization assay when testing this compound. What are the potential causes?
A3: While the primary signaling pathway for P2Y12 is through Gi, there can be crosstalk with Gq-coupled pathways, or the compound may have off-target effects on other receptors that do signal through calcium.[1] Variability in calcium assays can arise from:
-
Cell Health and Density: Ensure consistent cell seeding density and healthy, confluent cell monolayers on the day of the assay.
-
Dye Loading: Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can lead to high well-to-well variability. Optimize dye concentration and incubation time.
-
Agonist Choice: If you are co-stimulating with a P2Y1 receptor agonist (which is Gq-coupled and will induce calcium mobilization), the timing and concentration are critical.
-
Off-Target Effects: Consider the possibility that this compound has off-target effects on other GPCRs that modulate intracellular calcium.
Troubleshooting Experimental Workflows
The following diagram outlines a logical workflow for troubleshooting unexpected results in your functional assays.
Signaling Pathways
Understanding the underlying signaling pathways is crucial for interpreting your data. Below are diagrams illustrating the canonical P2Y12 signaling pathway and a potential off-target scenario.
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
cAMP Accumulation Assay
Objective: To measure the ability of a P2Y12 antagonist to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human P2Y12 receptor.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation buffer: Assay buffer containing 500 µM IBMX and 1 µM Forskolin.
-
ADP (agonist).
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Seed P2Y12-expressing CHO-K1 cells in a 96-well plate and culture overnight.
-
Wash cells once with assay buffer.
-
Add stimulation buffer containing various concentrations of this compound.
-
Incubate for 15 minutes at room temperature.
-
Add ADP at a final concentration of EC80.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.
Intracellular Calcium Mobilization Assay
Objective: To assess for potential off-target effects of this compound on Gq-coupled signaling pathways.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or other calcium-sensitive dye.
-
Pluronic F-127.
-
This compound (test compound).
-
ATP or other known Gq-agonist as a positive control.
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
Protocol:
-
Seed HEK293 cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove culture medium and add the dye loading solution to the cells.
-
Incubate for 1 hour at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Measure baseline fluorescence, then inject this compound at various concentrations and monitor for changes in fluorescence.
-
In separate wells, inject a known Gq-agonist as a positive control.
Quantitative Data Summary
The following tables provide hypothetical data for a typical P2Y12 antagonist in common functional assays. These can be used as a reference to compare with your own results for this compound.
Table 1: Inhibition of ADP-induced Platelet Aggregation
| Compound | IC50 (nM) |
| P2Y12 Antagonist A | 15.2 |
| P2Y12 Antagonist B | 89.7 |
| This compound | [Your Data] |
Table 2: Reversal of ADP-induced cAMP Inhibition
| Compound | EC50 (nM) |
| P2Y12 Antagonist A | 22.5 |
| P2Y12 Antagonist B | 150.3 |
| This compound | [Your Data] |
Table 3: Off-Target Calcium Mobilization
| Compound | EC50 (µM) |
| P2Y12 Antagonist A | > 10 |
| P2Y12 Antagonist B | > 10 |
| This compound | [Your Data] |
| Gq-Agonist Control | 0.05 |
References
Technical Support Center: Optimizing Novel Compound Dosage for Animal Studies
Disclaimer: Information on a compound specifically named "PSB-22034" is not publicly available. This guide provides a general framework for optimizing the dosage of a novel research compound in animal studies, based on established preclinical research principles.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies with novel compounds.
Section 1: Formulation and Solubility
Poor formulation and solubility are common hurdles in preclinical research that can lead to inaccurate dosing and variable results. This section provides guidance on addressing these challenges.
Frequently Asked questions (FAQs)
Q1: My novel compound is poorly soluble in aqueous solutions. What are my options for vehicle selection?
A1: For compounds with low water solubility, several alternative vehicle strategies can be employed. The choice of vehicle depends on the compound's physicochemical properties and the intended route of administration. It is crucial to perform small-scale solubility tests with your compound in a few selected vehicles before preparing a large batch for your study. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[1][2]
Q2: I've prepared a formulation, but it appears cloudy or precipitates over time. What should I do?
A2: Cloudiness or precipitation indicates that the compound is not fully dissolved or is not stable in the chosen vehicle. This can lead to inaccurate dosing. Consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound.
-
Gentle Warming: If the compound is heat-stable, gentle warming of the vehicle can increase solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[3] Ensure the final pH is within a physiologically tolerable range for the chosen route of administration.[4]
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize stability issues.[5]
Troubleshooting Guide: Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates after administration | The vehicle is diluted by physiological fluids, causing the compound to crash out of solution. | Consider using a different vehicle or a formulation with co-solvents or surfactants to improve in vivo stability.[1][4] |
| High viscosity of the formulation | High concentration of co-solvents like PEG or the nature of the vehicle itself. | Use a larger gauge needle for injection, if appropriate for the animal and route. Alternatively, try to reformulate with a less viscous vehicle.[4] |
| Inconsistent results between animals | Inhomogeneous suspension or degradation of the compound in the vehicle. | Ensure the formulation is a homogenous suspension before each administration by vortexing or stirring. Prepare fresh solutions for each experiment.[4] |
Table 1: Common Vehicle Compositions for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Composition | Primary Use | Considerations |
| Saline (0.9% NaCl) with co-solvents | For compounds requiring a non-aqueous solvent for initial dissolution. | Common co-solvents include DMSO, ethanol, PEG 300/400. The concentration of the organic co-solvent should be minimized to avoid toxicity.[1][4] |
| Oil-based vehicles | For highly lipophilic compounds administered orally or via intraperitoneal injection. | Corn oil, sesame oil, and olive oil are frequently used. Not suitable for intravenous administration.[1][2] |
| Aqueous suspensions | For compounds that are not soluble but can be suspended. | Requires a suspending agent like carboxymethylcellulose (CMC). Particle size can affect bioavailability.[2] |
| Cyclodextrins | To increase the apparent water solubility of a compound. | Can form inclusion complexes with the drug molecule.[4] |
Section 2: Dose-Range Finding and Administration
Determining an appropriate dose range is a critical step to ensure both efficacy and safety in animal studies.
Frequently Asked questions (FAQs)
Q1: How do I determine the starting dose for my novel compound in an animal study?
A1: If there is no prior in vivo data, a dose-range finding study is recommended. This typically involves administering a wide range of doses (e.g., logarithmic increments) to a small number of animals to identify a dose that shows a biological effect without causing significant toxicity.[6][7]
Q2: What is the best route of administration for my compound?
A2: The route of administration should ideally reflect the intended clinical route in humans.[7] Common routes in animal studies include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice will depend on the compound's properties and the experimental question.
Q3: My results are highly variable between animals in the same dose group. What could be the cause?
A3: High variability can stem from several factors, including inconsistent drug administration, animal stress, and genetic differences.[6] Ensure all personnel are properly trained in the administration technique and that animals are appropriately acclimatized to handling and procedures to minimize stress.[6] Increasing the number of animals per group can also help improve statistical power.[6]
Experimental Protocol: Acute Toxicity (LD50) Determination
Objective: To estimate the median lethal dose (LD50) of a novel compound following a single administration.[7]
Materials:
-
Test Compound
-
Appropriate Vehicle
-
Mice or rats (consistent strain, age, and sex)
-
Syringes and needles
-
Animal balance
Procedure:
-
Dose Preparation: Prepare a series of graded doses of the test compound in the chosen vehicle.
-
Animal Grouping: Randomly assign animals to different dose groups (e.g., 5-10 animals per group) and a vehicle control group.
-
Administration: Administer a single dose of the test compound to each animal via the intended route.
-
Observation: Monitor animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and for up to 14 days.[7]
-
Data Analysis: The LD50 can be calculated using statistical methods such as the probit analysis.
Section 3: Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD relationship of a novel compound is crucial for interpreting efficacy and toxicity data.
Frequently Asked questions (FAQs)
Q1: Why are pharmacokinetic (PK) studies important?
A1: PK studies measure how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[8] This information is vital for understanding the drug's concentration over time at the site of action and helps in designing effective dosing regimens.[9]
Q2: What are the key PK parameters to measure?
A2: Key PK parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2).[8][10]
Q3: My compound shows good in vitro activity but no in vivo efficacy. What could be the reason?
A3: A discrepancy between in vitro and in vivo results often points to poor pharmacokinetic properties. The compound may have low bioavailability, be rapidly metabolized, or not reach the target tissue in sufficient concentrations. A PK study is recommended to investigate this.
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Route: Intravenous (1 mg/kg) | Route: Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 1200 | 2400 |
| Half-life (h) | 2.5 | 2.7 |
| Bioavailability (%) | 100 | 20 |
Experimental Protocol: Basic Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic profile of a novel compound.[7]
Materials:
-
Test Compound
-
Vehicle
-
Cannulated animals (for serial blood sampling, if possible)
-
Blood collection tubes with anticoagulant
-
Centrifuge
-
LC-MS/MS or other analytical instrument for drug quantification
Procedure:
-
Dosing: Administer a single dose of the test compound to two groups of animals: one via intravenous (IV) injection and another via the intended experimental route (e.g., oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) after dosing.[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
Data Analysis: Calculate the key pharmacokinetic parameters using appropriate software.
Section 4: Safety and Tolerability
Ensuring the welfare of research animals is paramount. This section provides guidance on monitoring for and responding to adverse effects.
Frequently Asked questions (FAQs)
Q1: What are some common signs of toxicity to monitor in animals?
A1: Common signs of toxicity include weight loss, changes in food and water consumption, altered activity levels (lethargy or hyperactivity), changes in posture or gait, and ruffled fur.[5]
Q2: What should I do if I observe adverse effects in my study animals?
A2: If you observe unexpected adverse effects, you should consult with the veterinary staff immediately. Depending on the severity, it may be necessary to adjust the dose, provide supportive care, or humanely euthanize the animal.[5] All adverse events should be documented and reported to the Institutional Animal Care and Use Committee (IACUC).
Troubleshooting Guide: Adverse Events
| Observation | Potential Cause | Action |
| Significant weight loss (>15-20% of baseline) | Compound toxicity, dehydration, or reduced food intake. | Consult with veterinary staff. Consider dose reduction or supportive care.[5] |
| Injection site reactions (swelling, redness) | Irritating vehicle or compound. | Re-evaluate the formulation. Consider a different vehicle or a lower concentration.[4] |
| Seizures or neurological signs | Neurotoxicity. | Immediately consult with veterinary staff. This may be a study endpoint requiring humane euthanasia.[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.olemiss.edu [research.olemiss.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotechfarm.co.il [biotechfarm.co.il]
- 9. Pharmacokinetic Concepts of Practical Application by Clinicians - WSAVA2002 - VIN [vin.com]
- 10. youtube.com [youtube.com]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Technical Support Center: Navigating Batch-to-Batch Variability of Synthetic Cannabinoids like PSB-22034
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of batch-to-batch variability in synthetic cannabinoids, using the novel compound PSB-22034 as a case example. Given the potential for inconsistencies in synthetic psychoactive compounds, establishing robust internal quality control is paramount to ensure experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for synthetic cannabinoids like this compound?
A1: Batch-to-batch variability refers to the chemical and pharmacological differences between different production lots of the same compound. For synthetic cannabinoids, this can manifest as variations in purity, concentration of the active compound, and the presence of impurities or byproducts from the synthesis process.[1][2] This is a significant concern because even minor chemical variations can lead to substantial differences in biological activity, potentially causing inconsistent experimental results and posing safety risks.[3] Commercial preparations of synthetic cannabinoids have been noted to contain multiple combinations and varying concentrations of substances, even within products marketed under the same name.[1]
Q2: What are the potential consequences of using a variable batch of this compound in my experiments?
A2: Using a batch of this compound with unknown or variable properties can lead to a range of issues, including:
-
Misinterpretation of results: Observed biological effects may be due to impurities rather than the intended compound.
-
Unexpected toxicity or adverse effects: The presence of unknown byproducts can lead to unforeseen and severe health consequences in preclinical studies.[4]
-
Failed experiments: Incorrect compound concentration can lead to failed assays or the need for extensive troubleshooting.
Q3: How can I assess the quality and consistency of my this compound batches?
A3: A multi-step approach is recommended for quality control:
-
Analytical Chemistry: Employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the chemical identity, purity, and concentration of this compound in each batch.[5]
-
In Vitro Functional Assays: Conduct functional assays, such as receptor binding or cell-based signaling assays, to determine the biological activity of each batch.
-
In Vivo Behavioral Assays: For preclinical studies, a standardized in vivo test, like the cannabinoid tetrad assay in rodents, can provide a comprehensive assessment of the compound's physiological effects.[1]
Q4: My latest batch of this compound is showing lower activity than previous batches. What should I do?
A4: This is a common issue stemming from batch-to-batch variability. Follow this troubleshooting workflow:
-
Verify Concentration: Re-quantify the concentration of your stock solution from the new batch using an appropriate analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient or quantitative LC-MS).
-
Assess Purity: Analyze the purity of the new batch using LC-MS or GC-MS to check for degradation products or impurities.
-
Perform a Dose-Response Curve: Conduct a new dose-response experiment with the current batch to determine its EC50/IC50 and compare it to previous batches.
-
Contact the Supplier: If significant discrepancies are confirmed, contact the supplier with your analytical and functional data to inquire about the batch specifications.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Prepare a fresh stock solution and verify its concentration. Use a calibrated instrument for measurements.[6] |
| Compound Degradation | Store the compound under the recommended conditions (e.g., protected from light, at a specific temperature). Prepare fresh working solutions for each experiment. |
| Presence of Impurities | Analyze the compound's purity via LC-MS/MS or GC-MS. If impurities are detected, consider purification or sourcing a new batch.[5] |
| Cell Line Variability | Ensure consistent cell passage number and health. Periodically check for mycoplasma contamination. |
Issue 2: Unexpected Metabolite Profile in In Vitro Metabolism Studies
| Potential Cause | Troubleshooting Step |
| Variable Substrate Purity | As with other assays, confirm the purity of the this compound batch. Impurities can lead to the formation of unexpected metabolites. |
| Incorrect Cofactor Concentration | Ensure the NADPH-generating system is freshly prepared and used at the optimal concentration.[6] |
| Matrix Effects in LC-MS Analysis | Implement strategies to mitigate ion suppression or enhancement, such as solid-phase extraction (SPE) or using a matrix-matched calibration curve.[6] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches using LC-MS/MS
-
Sample Preparation: Prepare a stock solution of the synthetic cannabinoid in a suitable organic solvent (e.g., 1 mg/mL in methanol (B129727) or DMSO).[6] Create a dilution series for a calibration curve.
-
LC Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent ion of this compound and its characteristic fragment ions.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Assess purity by calculating the peak area of the target compound as a percentage of the total peak area of all detected compounds.
Protocol 2: Cannabinoid Tetrad Assay in Mice
The cannabinoid tetrad test is a battery of four in vivo assays used to characterize the effects of cannabinoid receptor agonists.[1]
-
Test Compound Administration: Administer this compound (or vehicle control) to mice via intraperitoneal injection.
-
Analgesia Assessment (Hot Plate Test): Place the mouse on a hot plate at a controlled temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., hind paw lick or jump).
-
Hypothermia Assessment: Measure the rectal temperature of the mouse at a set time point after injection.
-
Catalepsy Assessment (Bar Test): Place the mouse's forepaws on a horizontal bar and measure the time it remains immobile.
-
Hypoactivity Assessment (Open Field Test): Place the mouse in an open field arena and record its locomotor activity for a defined period.
Data Presentation
Table 1: Example Quality Control Data for Three Batches of this compound
| Batch ID | Purity by LC-MS (%) | Concentration (Stock Solution, mg/mL) | CB1 Receptor Binding Affinity (Ki, nM) |
| This compound-001 | 98.5 | 1.02 | 15.2 |
| This compound-002 | 92.1 | 0.85 | 28.7 |
| This compound-003 | 99.1 | 1.05 | 14.8 |
Table 2: Example Cannabinoid Tetrad Assay Results for Two Batches of this compound
| Batch ID | Analgesia (Latency, s) | Rectal Temperature (°C) | Catalepsy (Immobility, s) | Locomotor Activity (Distance, cm) |
| This compound-001 | 25.3 ± 2.1 | 35.1 ± 0.4 | 18.5 ± 3.2 | 1520 ± 210 |
| This compound-002 | 15.8 ± 1.8 | 36.5 ± 0.5 | 8.2 ± 2.5 | 2850 ± 350 |
| Vehicle Control | 8.1 ± 1.2 | 37.8 ± 0.3 | 1.5 ± 0.5 | 4500 ± 420 |
Visualizations
Caption: Recommended workflow for quality control and functional assessment of new batches of synthetic cannabinoids.
Caption: Simplified signaling cascade initiated by a cannabinoid agonist binding to the CB1 receptor.
References
- 1. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Survey of Synthetic Cannabinoid Consumption by Current Cannabis Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bluegrasshempoil.com [bluegrasshempoil.com]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of PSB-22034
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical kinase inhibitor, PSB-22034.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target or off-target, a systematic approach is recommended:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[1][2]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct inhibitors that target the same primary kinase. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, be aware that off-target effects can also be dose-dependent.[2]
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen your compound against a large panel of kinases to determine its selectivity.[1][3]
Q2: How can we definitively determine if the observed efficacy of our compound is due to its intended target or an off-target effect?
A2: The gold-standard method for target validation is to test the efficacy of your compound in a cell line where the intended target has been genetically removed, for example, through CRISPR-Cas9 knockout.[4] If the compound still shows efficacy in the knockout cell line, it is likely due to an off-target effect.
Q3: How can I proactively identify potential off-target effects of my kinase inhibitor?
A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[5] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[5][6]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory concentrations (IC50) for this compound against its intended target and a selection of common off-target kinases. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| Primary Target Kinase (PTK) | 15 | Tyrosine Kinase | Intended Target |
| Off-Target Kinase A (OTKA) | 85 | Tyrosine Kinase | Structurally related to PTK |
| Off-Target Kinase B (OTKB) | 250 | Serine/Threonine Kinase | Unrelated family, potential for distinct off-target effects |
| Off-Target Kinase C (OTKC) | 1200 | Tyrosine Kinase | Low affinity, less likely to be physiologically relevant |
| Off-Target Kinase D (OTKD) | 45 | Tyrosine Kinase | High affinity off-target, warrants further investigation |
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[1] 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets.[1] 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Minimized cytotoxicity while maintaining efficacy. |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[1] | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[1] |
| Inhibitor instability | 1. Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C).[1] | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[1] |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[5]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[5]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up assays to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement of an inhibitor within a cellular context.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or this compound at the desired concentration for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the lysate into separate PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of the target protein and a control protein (e.g., GAPDH) by Western blotting. An increase in the amount of soluble target protein at higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Hypothetical primary signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
References
improving the stability of PSB-22034 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-22034. The information provided is based on the general characteristics of diarylpyrazole-type synthetic cannabinoid receptor agonists, the likely chemical class of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the compound. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed the tolerance of your experimental system.- Prepare a higher concentration stock solution in an organic solvent and use a smaller volume for dilution.- Consider using a vehicle containing solubilizing agents like PEG300 or Tween 80 for in vivo studies. |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound in solution.- Adsorption of the compound to plasticware. | - Prepare fresh solutions before each experiment.- Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light and elevated temperatures.- Use low-adhesion microplates and pipette tips. |
| High background signal in cell-based assays | - Cytotoxicity of the solvent or this compound at the concentration used.- Interference of the compound with the assay detection method. | - Determine the maximum tolerable solvent concentration for your cell line.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound.- Run appropriate vehicle controls to assess background signal. |
| Difficulty dissolving this compound powder | Inappropriate solvent selection. | - Use a strong organic solvent like DMSO or ethanol (B145695) to prepare the initial stock solution.- Gentle warming and sonication may aid in dissolution. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of synthetic cannabinoid agonists. For in vivo studies, formulations may require co-solvents such as PEG300 and Tween 80, or suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC Na).
2. How should I store solutions of this compound?
Stock solutions in an organic solvent should be stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months). It is advisable to prepare small aliquots to minimize freeze-thaw cycles. Protect solutions from light.
3. My this compound solution appears to be degrading. What are the possible causes and how can I prevent this?
Synthetic cannabinoids can be susceptible to degradation through oxidation and hydrolysis. The choice of solvent can influence stability; for instance, some cannabinoids show greater oxidation in DMSO compared to ethanol. To minimize degradation, it is recommended to:
-
Prepare fresh solutions for each experiment.
-
Store stock solutions under inert gas (e.g., argon or nitrogen) if possible.
-
Avoid prolonged exposure to light and elevated temperatures.
4. What are the typical working concentrations for this compound in in vitro assays?
The optimal working concentration will depend on the specific assay and the affinity of this compound for its target receptors. It is recommended to perform a dose-response curve to determine the EC50 or IC50. Based on data for similar compounds, concentrations could range from nanomolar to low micromolar.
5. Can I use this compound for in vivo studies?
Yes, but careful formulation is required due to the likely low aqueous solubility. A common formulation for lipophilic compounds involves dissolving the compound in a small amount of DMSO, then adding PEG300 and Tween 80, and finally diluting with saline or phosphate-buffered saline (PBS). Alternatively, a suspension can be prepared in a vehicle like 0.5% CMC Na. It is crucial to establish the maximum tolerated dose and vehicle toxicity in your animal model.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based and biochemical assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: General Cannabinoid Receptor Activation Assay ([³⁵S]GTPγS Binding)
Objective: To determine the functional activity of this compound at cannabinoid receptors (CB1 or CB2) by measuring G-protein activation.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2)
-
This compound stock solution (in DMSO)
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1-1%.
-
In a microplate, add the cell membranes, assay buffer, GDP, and the various concentrations of this compound or vehicle control.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Analyze the data by plotting the specific binding of [³⁵S]GTPγS as a function of the this compound concentration to determine the EC50 and Emax values.
Visualizations
Navigating Experimental Challenges with GPR84 Modulators: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR84 modulators, with a focus on overcoming common challenges in experimental replication.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with a GPR84 antagonist are inconsistent. What are the potential causes?
A1: Inconsistent results when working with GPR84 antagonists can stem from several factors. Here is a step-by-step troubleshooting guide to help you identify the issue:
-
Compound Stability and Solubility:
-
Action: Ensure your compound is fully solubilized. Some GPR84 modulators may have limited solubility in aqueous solutions. Refer to the manufacturer's instructions for the recommended solvent.
-
Troubleshooting: If you observe precipitation, try preparing fresh stock solutions. Consider using a different solvent or a solubilizing agent, but be sure to run appropriate vehicle controls in your experiments.
-
-
Cell Line and Receptor Expression:
-
Action: Verify the expression level of GPR84 in your cell line. GPR84 expression can be upregulated by pro-inflammatory stimuli like lipopolysaccharide (LPS).[1]
-
Troubleshooting: If expression is low, consider stimulating the cells with LPS to increase receptor density. Perform qPCR or Western blotting to confirm GPR84 expression before and after stimulation.
-
-
Species Specificity:
-
Action: Be aware of the species selectivity of your GPR84 antagonist. Some compounds show high affinity for human GPR84 but lack significant affinity for the mouse or rat orthologues.[2]
-
Troubleshooting: If you are using a rodent model or cell line, confirm that your antagonist is active against the GPR84 of that species. You may need to use a different compound or a humanized rodent model.
-
-
Off-Target Effects:
-
Action: Consider the possibility of off-target effects. Some GPR84 modulators have been reported to interact with other receptors or have undefined off-target liabilities.[1] For instance, the GPR84 agonist PSB-16671 was found to activate G proteins in neutrophils from GPR84 knockout mice, indicating off-target activity.[1]
-
Troubleshooting: To investigate off-target effects, use a GPR84 knockout or knockdown cell line as a negative control. Any observed activity in the absence of GPR84 would suggest an off-target mechanism.
-
Q2: I am observing unexpected pro-inflammatory effects even when using a GPR84 antagonist. Why might this be happening?
A2: This could be due to the complex nature of GPR84 signaling and the specific experimental conditions.
-
GPR84 Signaling Bias: GPR84 can be activated by different ligands through distinct binding sites, potentially leading to biased signaling, where different downstream pathways are activated.[3] While your antagonist may block one pathway, it might not affect others, or it could even promote a different signaling cascade.
-
Dual-Activity Compounds: Some compounds have dual activity. For example, PBI-4050 is an antagonist of GPR84 but also an agonist of GPR40, another receptor involved in inflammation and fibrosis.[4][]
-
Experimental Context: The inflammatory milieu of your experimental system can influence the outcome. The presence of endogenous GPR84 agonists, such as medium-chain fatty acids (MCFAs), can compete with the antagonist.[6]
Q3: How can I confirm that the observed effects in my experiment are specifically mediated by GPR84?
A3: To ensure the observed effects are GPR84-specific, a combination of control experiments is crucial. The following workflow can help validate your findings.
Quantitative Data Summary
The following table summarizes the potency of various GPR84 modulators. Note that values can vary depending on the specific assay conditions.
| Compound | Type | Species | Assay | Potency (IC50/EC50) | Reference |
| GLPG1205 | Antagonist | Human | - | - | [7] |
| PBI-4050 | Antagonist | Human | - | Low-affinity | [8] |
| TUG-2181 | Antagonist | Human | ROS production, IL-8 release | IC50 = 34 nM | [9] |
| GPR84 antagonist 9 | Antagonist | - | - | IC50 = 12 nM | [9] |
| 6-OAU | Agonist | Human | - | EC50 = 105 nM | [9] |
| TUG-2099 | Agonist | - | - | EC50 = 0.3 nM | [9] |
| PSB-16671 | Agonist | Human | cAMP accumulation | EC50 = 41.3 nM | [10] |
Experimental Protocols
General Protocol for a GPR84 Antagonist in a Cell-Based Assay
-
Cell Culture: Culture cells expressing GPR84 (e.g., HEK293-GPR84, THP-1) in the appropriate medium. If necessary, stimulate cells with LPS to upregulate GPR84 expression.
-
Compound Preparation: Prepare a stock solution of the GPR84 antagonist in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
Pre-incubate the cells with the GPR84 antagonist for a specified period (e.g., 30 minutes).
-
Add a GPR84 agonist (e.g., 6-OAU) to stimulate the receptor.
-
Include appropriate controls: vehicle control, agonist-only control, and antagonist-only control.
-
-
Assay: Perform the desired downstream assay, such as measuring:
-
Calcium mobilization
-
cAMP levels
-
Cytokine release (e.g., IL-8)
-
Neutrophil or macrophage chemotaxis
-
-
Data Analysis: Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced response.
Signaling Pathway
The GPR84 receptor is a Gi-coupled G-protein-coupled receptor (GPCR).[4] Its activation by agonists like medium-chain fatty acids (MCFAs) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also trigger other downstream signaling pathways involved in inflammation.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 4. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PSB-16671 | GPR84 agonist | Probechem Biochemicals [probechem.com]
Technical Support Center: Overcoming Low Signal-to-Noise Ratio in PSB-22034 Assays
Disclaimer: Information regarding a specific research compound designated "PSB-22034" is not publicly available. The following technical support guide is tailored for researchers utilizing a hypothetical fluorescent small molecule, hereafter referred to as this compound, in cellular assays targeting G-Protein Coupled Receptors (GPCRs). The troubleshooting advice and protocols are based on best practices for fluorescence-based assays and may require further optimization for your specific experimental setup.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to low signal-to-noise ratios in this compound assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to a poor signal-to-noise ratio during your experiments.
Issue 1: Low Fluorescence Signal
A weak signal is a primary contributor to a low signal-to-noise ratio, making it difficult to distinguish the specific signal from the background.
Question: My fluorescence intensity with this compound is very low. What are the potential causes and how can I improve it?
Answer: A low fluorescence signal can stem from several factors related to the reagent, cells, or instrument settings. Here’s a step-by-step guide to troubleshoot this issue:
-
This compound Concentration: The concentration of your fluorescent probe may be suboptimal.
-
Recommendation: Perform a concentration-response curve to determine the optimal concentration of this compound that provides a robust signal without causing cellular toxicity or high background.
-
-
Cell Health and Density: The physiological state of your cells is crucial for a successful assay.
-
Incubation Time: The binding of this compound to its target may not have reached equilibrium.
-
Recommendation: Optimize the incubation time for this compound with your cells.[2] A time-course experiment can help identify the point of maximum signal.
-
-
Instrument Settings: Your plate reader settings may not be optimal for detecting the fluorescence of this compound.
Issue 2: High Background Fluorescence
Elevated background fluorescence can mask the specific signal from your probe, leading to a reduced signal-to-noise ratio.[3]
Question: I am observing a high background signal in my this compound assay. What are the common sources and how can I reduce it?
Answer: High background can originate from the assay components or the cells themselves. Consider the following troubleshooting steps:
-
Autofluorescence: Cells and components of the culture medium can exhibit natural fluorescence.[1][4]
-
Recommendation: Measure the fluorescence of unstained cells and cell-free medium to determine their contribution to the background. If media components like phenol (B47542) red or fetal bovine serum are the culprits, consider using a serum-free, phenol red-free medium for the assay or washing the cells with a suitable buffer (e.g., PBS) before adding the probe.[4]
-
-
Non-specific Binding: this compound may be binding non-specifically to the cells or the microplate.
-
Recommendation: Include appropriate controls, such as a non-targeting fluorescent compound or competition assays with an unlabeled ligand, to assess non-specific binding. Adding a small amount of a non-ionic surfactant (e.g., Pluronic F-127) to the assay buffer can sometimes reduce non-specific interactions.
-
-
Microplate Choice: The type of microplate can significantly influence background fluorescence.
-
Recommendation: For fluorescence assays, use black-walled microplates to minimize light scatter and well-to-well crosstalk.[4]
-
Quantitative Data for Assay Optimization
The following tables provide starting points for optimizing your this compound assay parameters.
Table 1: Recommended Starting Concentrations for Assay Components
| Component | Recommended Starting Range | Notes |
| This compound | 1 nM - 10 µM | Perform a titration to find the optimal concentration. |
| Cell Density (96-well plate) | 10,000 - 50,000 cells/well | Optimize based on cell type and growth rate.[2] |
| Unlabeled Ligand (for competition) | 100x molar excess of this compound | Used to determine non-specific binding. |
Table 2: Typical Incubation Times and Temperatures
| Step | Time | Temperature | Notes |
| Cell Seeding | 24 - 48 hours | 37°C, 5% CO₂ | Allow cells to adhere and reach the desired confluency. |
| This compound Incubation | 30 minutes - 4 hours | Room Temperature or 37°C | Optimize for equilibrium binding.[2] |
| Washing Steps | 1 - 3 times | Room Temperature | Use a gentle washing method to avoid cell detachment. |
Experimental Protocols
Representative Protocol: Fluorescence-Based GPCR Cellular Assay
This protocol outlines a general workflow for a fluorescence-based assay using a hypothetical fluorescent small molecule like this compound.
-
Cell Culture and Seeding:
-
Culture cells expressing the target GPCR in appropriate growth medium.
-
One to two days before the assay, seed the cells into black-walled, clear-bottom 96-well microplates at the optimized density.
-
Incubate at 37°C and 5% CO₂ until cells reach 80-90% confluency.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in an appropriate assay buffer.
-
If applicable, prepare solutions of unlabeled competitor ligands.
-
-
Assay Procedure:
-
Gently remove the growth medium from the wells.
-
Wash the cells once with a pre-warmed assay buffer.
-
Add the this compound solution to the wells. For non-specific binding control wells, add the unlabeled competitor ligand before or along with this compound.
-
Incubate the plate for the optimized time and temperature, protected from light.
-
-
Signal Detection:
-
After incubation, you may proceed with or without a wash step. "No-wash" assays can reduce variability but may have higher background. If washing, gently remove the probe solution and wash the cells with cold assay buffer.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters for this compound.
-
Visualizing Workflows and Pathways
Signaling Pathway
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade upon ligand binding.
Experimental Workflow
Caption: Standard experimental workflow for a fluorescence-based cellular assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal-to-noise ratio in fluorescence assays.
References
Technical Support Center: Validating PSB-22034 Activity in a New Cell Line
This technical support center provides detailed guides and frequently asked questions (FAQs) to assist researchers in validating the activity of a hypothetical MEK1/2 inhibitor, PSB-22034, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of MEK1 and MEK2, which are key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a downstream effector in this cascade.[1] This pathway is frequently hyperactivated in various cancers and plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][3]
Q2: How can I determine if my new cell line is a good candidate for this compound treatment?
A2: Cell lines with activating mutations in upstream components of the MAPK/ERK pathway, such as BRAF or RAS, are often sensitive to MEK inhibitors.[4] You can check the genetic background of your cell line through literature search or sequencing. However, sensitivity can vary, and direct experimental validation is necessary.[4][5]
Q3: What are the primary assays to validate the activity of this compound?
A3: The two primary assays are:
-
Phospho-ERK (p-ERK) Western Blot: To confirm on-target engagement by measuring the decrease in phosphorylated ERK1/2 levels.[2][6]
-
Cell Viability/Proliferation Assay: To determine the phenotypic effect of this compound on cell growth and to calculate key metrics like IC50 or GI50.[7][8]
Q4: What is the difference between IC50 and GI50?
A4: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biochemical function by 50%. In the context of a cell viability assay, it represents the concentration at which 50% of the cells are non-viable. GI50 (Half-maximal growth inhibition) is the concentration of a drug that inhibits cell growth by 50%. GI50 is often preferred for cytostatic agents that may not directly cause cell death but prevent proliferation.
Troubleshooting Guides
Phospho-ERK Western Blot
| Issue | Possible Cause | Recommendation |
| Weak or No p-ERK Signal in Control | Inefficient cell lysis or protein extraction. | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. Consider sonication for more complete cell lysis.[6] |
| Low basal p-ERK levels in the cell line. | Stimulate the cells with a growth factor (e.g., EGF) or serum to induce the pathway before inhibitor treatment. | |
| Inefficient protein transfer. | Verify transfer setup and conditions. For proteins around 42/44 kDa like ERK, a shorter transfer time may be needed to prevent over-transfer. Using a 0.2 µm pore size membrane can improve capture.[6] | |
| No Decrease in p-ERK with this compound | Cell line is resistant to the inhibitor. | The cell line may have downstream mutations (e.g., in ERK) or compensatory signaling pathways that bypass MEK.[5][9] |
| Insufficient incubation time or concentration. | Perform a time-course (e.g., 1, 2, 4, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to optimize treatment conditions. | |
| Compound inactivity. | Ensure the stock solution of this compound is correctly prepared and has not degraded. | |
| High Background on Blot | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat milk in TBST.[6][10] |
| Primary antibody concentration too high. | Titrate the primary antibody to the recommended dilution. | |
| Insufficient washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[10] |
Cell Viability Assay
| Issue | Possible Cause | Recommendation |
| Inconsistent Results/High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column. Avoid seeding cells in the outer wells of the plate, as these are prone to evaporation ("edge effects").[11] |
| Inaccurate pipetting of compound. | Use a calibrated multichannel pipette for serial dilutions and additions to the plate. | |
| No Effect on Cell Viability | Cell line is resistant. | The cell line may not depend on the MEK/ERK pathway for survival.[7] Consider testing in a known sensitive cell line as a positive control. |
| Incorrect assay duration. | The incubation time may be too short. For proliferation assays, a 72-hour incubation is common. Optimize the incubation time for your specific cell line. | |
| "U-shaped" or Hormetic Dose-Response Curve | Compound precipitation at high concentrations. | Check the solubility of this compound in your culture medium. Visually inspect the wells with the highest concentrations for any precipitate. |
| Off-target effects at high concentrations. | This can be a real biological effect. Focus on the inhibitory part of the curve for IC50/GI50 calculation. |
Quantitative Data Summary
The following table presents hypothetical data for validating this compound against established MEK inhibitors in a sensitive cell line (e.g., A375 with BRAF V600E mutation).
| Parameter | This compound (Hypothetical Data) | Trametinib | Selumetinib (AZD6244) | Assay Description |
| Biochemical Potency (IC50) | 1.2 nM | 0.92 nM | 14 nM | Half-maximal inhibitory concentration against purified MEK1 enzyme in a cell-free kinase assay.[2] |
| Cellular Potency (p-ERK EC50) | 8 nM | ~10 nM | ~10 nM | Half-maximal effective concentration for inhibiting ERK1/2 phosphorylation in cells.[2] |
| Anti-proliferative Activity (GI50) | 20 nM | ~20 nM | ~30 nM | Concentration causing 50% growth inhibition after 72h treatment.[2] |
Experimental Protocols
Phospho-ERK (p-ERK) Western Blot Assay
Objective: To measure the levels of phosphorylated ERK1/2 relative to total ERK1/2 after treatment with this compound.
Methodology:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. If basal p-ERK levels are low, serum-starve cells for 12-24 hours.[6]
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a fixed duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[12] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris gel and run at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[13]
-
-
Stripping and Reprobing:
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell proliferation and calculate the GI50 value.
Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis:
-
Subtract the average absorbance of blank (medium only) wells.
-
Normalize the results to the vehicle-treated control cells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound and fit the data to a non-linear regression curve to determine the GI50 value.
-
Visualizations
Caption: The MAPK/ERK signaling cascade with the point of inhibition by this compound.
Caption: Standard experimental workflow for Western Blot analysis of p-ERK levels.
References
- 1. MEK-ERK Pathway Antibodies | Rockland [rockland.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of an “Exceptional Responder” Cell Line to MEK1 Inhibition: Clinical Implications for MEK-targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Intrinsic Resistance to MEK Inhibition Through BET Protein Mediated Kinome Reprogramming in NF1-deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PSB-22034 and Other MRGPRX4 Agonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel MRGPRX4 agonist, PSB-22034, with other known agonists. The information presented is supported by experimental data to aid in the selection of appropriate tool compounds for studying the role of the Mas-related G protein-coupled receptor X4 (MRGPRX4) in various physiological and pathological processes, including cholestatic itch and pain.
MRGPRX4 is a Gq protein-coupled receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia.[1] Its activation is linked to the sensation of itch, particularly the debilitating pruritus associated with liver diseases, making it a significant target for therapeutic development.[1]
Overview of MRGPRX4 Agonists
This guide focuses on a selection of synthetic and endogenous agonists of MRGPRX4, highlighting their key performance characteristics. This compound is a recently developed synthetic agonist demonstrating high potency and selectivity.[2][3] It is compared against other tool compounds such as MS47134 and the anti-diabetic drug nateglinide (B44641), as well as endogenous ligands like deoxycholic acid (DCA).
Comparative Performance Data
The potency of MRGPRX4 agonists is typically evaluated through in vitro assays measuring downstream signaling events, such as intracellular calcium mobilization (a consequence of Gq activation) and β-arrestin recruitment. The half-maximal effective concentration (EC50) is a key metric for comparing agonist potency, with lower values indicating higher potency.
| Agonist | Assay Type | EC50 Value | Notes |
| This compound | Calcium (Ca²⁺) Mobilization | 11.2 nM | Highly selective versus other MRGPRX subtypes.[2][3][4] |
| β-Arrestin Recruitment | 30.0 - 32.0 nM | ||
| MS47134 | FLIPR Ca²⁺ Assay | 149 nM | Selective for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[5][6][7] |
| Nateglinide | IP1 Accumulation | 10.6 µM | An approved anti-diabetic drug; known to cause itch as a side effect.[1][6] |
| Deoxycholic Acid (DCA) | IP1 Accumulation | 19.2 µM | An endogenous bile acid; considered a biased agonist.[1] |
Signaling Pathways and Biased Agonism
Activation of MRGPRX4 by an agonist initiates a signaling cascade through the Gq protein pathway.[1] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key event that can be measured to quantify receptor activation.
Interestingly, some agonists exhibit functional selectivity, or "biased agonism," preferentially activating one signaling pathway over another. For instance, while nateglinide activates both Gq signaling and β-arrestin recruitment, deoxycholic acid (DCA) is a biased agonist that activates Gq signaling without promoting β-arrestin recruitment.[1] this compound has been shown to potently activate both pathways.[2][3]
MRGPRX4 Gq-PLC Signaling Pathway
Experimental Methodologies
The characterization of MRGPRX4 agonists relies on robust and reproducible in vitro assays. Below are outlines of the key experimental protocols used to generate the comparative data.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following receptor activation. It is a direct functional readout of Gq-pathway activation.
Principle: Cells expressing MRGPRX4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. This change is measured over time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).
References
- 1. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Synthetic Agonist PSB-22034 Demonstrates Nanomolar Potency at MRGPRX4, Outperforming Endogenous Ligands
For Immediate Release
A comprehensive analysis of the synthetic compound PSB-22034 reveals it to be a highly potent agonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), exhibiting significantly greater potency than the receptor's known endogenous ligands, bile acids and bilirubin (B190676). This finding positions this compound as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of MRGPRX4, a receptor implicated in cholestatic itch and other sensory functions.
MRGPRX4, expressed in sensory neurons, has been identified as a key receptor in the perception of itch associated with liver diseases characterized by cholestasis—a condition where bile flow is impaired, leading to the accumulation of bile acids and bilirubin in the body. Understanding the interaction of various ligands with this receptor is crucial for the development of targeted therapies.
Quantitative Comparison of Ligand Potency
Experimental data demonstrates a stark difference in the potency of this compound compared to the endogenous ligands at MRGPRX4. This compound activates the receptor with nanomolar efficacy, whereas bile acids and bilirubin require micromolar concentrations to elicit a similar response.
| Ligand | Assay Type | Cell Line | EC50 Value | Citation |
| This compound | Calcium Mobilization (Ca²⁺) | LN229 | 11.2 nM | [1] |
| β-Arrestin Recruitment | CHO-β-arrestin-MRGPRX4-83S | 32.0 nM | [1] | |
| Deoxycholic Acid (DCA) | Calcium Mobilization (Ca²⁺) | HEK293T | 2.6 µM | [2] |
| TGFα Shedding | HEK293T | 2.7 µM | [2] | |
| Chenodeoxycholic Acid (CDCA) | Calcium Mobilization (Ca²⁺) | HEK293T | ~10 µM | [2] |
| Cholic Acid (CA) | Calcium Mobilization (Ca²⁺) | HEK293T | ~20 µM | [2] |
| Lithocholic Acid (LCA) | Calcium Mobilization (Ca²⁺) | HEK293T | ~30 µM | [2] |
| Bilirubin | Calcium Mobilization (Ca²⁺) | HEK293T | 61.9 µM | [3][4] |
Table 1: Comparison of EC50 values for this compound and endogenous ligands at MRGPRX4.
The data clearly indicates that this compound is several orders of magnitude more potent than deoxycholic acid (DCA), the most potent of the tested bile acids, and profoundly more potent than bilirubin. This high potency, coupled with its selectivity for MRGPRX4 over other MRGPRX subtypes, underscores its utility as a specific probe for studying MRGPRX4 function.[1]
Signaling Pathways and Experimental Workflows
Activation of MRGPRX4 by both synthetic and endogenous agonists initiates a canonical Gαq signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured as an indicator of receptor activation. Another important downstream event following GPCR activation is the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling termination.
MRGPRX4 Signaling Pathway
The experimental workflow for assessing ligand activity at MRGPRX4 typically involves cell-based assays measuring either intracellular calcium mobilization or β-arrestin recruitment.
References
validation of PSB-22034 selectivity against other MRGPR subtypes
For researchers in pharmacology and drug development, PSB-22034 has emerged as a potent and highly selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in itch, pain, and inflammatory responses. This guide provides a comparative analysis of this compound's selectivity against other MRGPR subtypes, supported by experimental data and detailed methodologies.
This compound is a xanthine (B1682287) derivative identified as a powerful agonist for the predominant variant of MRGPRX4.[1][2] Its high selectivity is a critical attribute for its use as a pharmacological tool to investigate the specific functions of MRGPRX4 and for the potential development of targeted therapeutics.
Comparative Selectivity Profile of this compound
Experimental data demonstrates the superior selectivity of this compound for MRGPRX4 over other members of the MRGPRX family, namely MRGPRX1, MRGPRX2, and MRGPRX3. The potency of this compound is significantly lower at these other subtypes, indicating a favorable selectivity window.
| Compound | MRGPRX4 EC50 (nM) | MRGPRX1 Activity | MRGPRX2 Activity | MRGPRX3 Activity |
| This compound | 11.2 (Ca2+ assay) | No significant activity | No significant activity | No significant activity |
| 32.0 (β-arrestin assay) |
Experimental Methodologies
The selectivity of this compound was validated through robust in vitro functional assays, primarily calcium mobilization and β-arrestin recruitment assays. These assays are standard methods for characterizing the activity of compounds at G protein-coupled receptors (GPCRs).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like MRGPRX4.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the respective human MRGPRX subtype.
-
Principle: Upon agonist binding to the receptor, the Gq protein is activated, leading to the activation of phospholipase C. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
Detection: The change in intracellular calcium is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence intensity is measured using a fluorescence plate reader.
-
Procedure:
-
Cells expressing the target MRGPRX subtype are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells.
-
The change in fluorescence is recorded over time to determine the concentration-response curve and calculate the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Cell Line: Chinese Hamster Ovary (CHO) cells or HEK293 cells engineered to co-express the MRGPRX subtype and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Principle: Agonist binding to the GPCR induces a conformational change that promotes the binding of β-arrestin to the intracellular domains of the receptor. In this assay, the interaction between the receptor and β-arrestin brings two fragments of a reporter enzyme together, leading to a measurable signal.
-
Detection: The signal is typically chemiluminescent or fluorescent, generated by the reconstituted reporter enzyme acting on its substrate.
-
Procedure:
-
Cells co-expressing the MRGPRX subtype and the β-arrestin fusion protein are plated in a multi-well format.
-
This compound at varying concentrations is added to the cells.
-
After an incubation period, the substrate for the reporter enzyme is added.
-
The resulting signal is measured to generate a concentration-response curve and determine the EC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of MRGPRX4 activation and the general workflow for assessing compound selectivity.
Caption: MRGPRX4 signaling pathway upon activation by this compound.
References
Unveiling the Activity of PSB-603: A Cross-Validation Across Diverse Assay Formats
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a compound across multiple experimental platforms is paramount. This guide provides a comprehensive comparison of the activity of PSB-603, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BAR), as determined by various in vitro and in vivo assay formats. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to offer a clear and objective evaluation of PSB-603's performance and the methodologies used to assess it.
The adenosine A2B receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological and pathological processes, including inflammation, cancer, and metabolic disorders.[1][2] Consequently, potent and selective antagonists like PSB-603 are valuable research tools and potential therapeutic agents.[3] This guide delves into the cross-validation of PSB-603's antagonist activity through radioligand binding assays, functional assays measuring downstream signaling, and in vivo models of inflammation.
Quantitative Comparison of PSB-603 Activity
The potency and affinity of PSB-603 have been quantified across different assay formats, providing a comprehensive picture of its interaction with the A2B receptor. The following table summarizes key quantitative data from various studies.
| Assay Format | Parameter | Species | Value | Reference |
| Radioligand Binding Assay | K_i | Human | 0.553 nM | [3] |
| K_i | Rat | 0.355 nM | [3] | |
| K_i | Mouse | 0.265 nM | [3] | |
| cAMP Accumulation Assay | Antagonist Effect | Human | Concentration-dependent inhibition of NECA-induced cAMP | [4] |
| In Vivo Anti-inflammatory Assay (Carrageenan-induced paw edema) | Effective Dose | Mouse | 5 mg/kg (i.p.) | [1][2] |
| In Vivo Anti-inflammatory Assay (Zymosan-induced peritonitis) | Effective Dose | Mouse | 5 mg/kg (i.p.) | [2] |
Visualizing the Mechanisms: Signaling and Workflows
To better understand the experimental approaches and the underlying biological processes, the following diagrams illustrate the A2B receptor signaling pathway and the workflows of key assays.
Figure 1: A2B Receptor Signaling Pathway.
Figure 2: Radioligand Binding Assay Workflow.
Figure 3: cAMP Accumulation Assay Workflow.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human A2B adenosine receptor.
-
[³H]PSB-603 (Radioligand).
-
Unlabeled PSB-603.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of unlabeled PSB-603 in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding) or unlabeled PSB-603 at various concentrations.
-
Add 25 µL of [³H]PSB-603 (final concentration ~0.3 nM) to each well.[5]
-
Add 50 µL of cell membrane suspension (5-10 µg of protein) to initiate the binding reaction.
-
Incubate the plate at 25°C for 2 hours with gentle agitation.[6]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM ZM241385).[6]
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of PSB-603 by non-linear regression analysis of the competition binding data.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of the second messenger cyclic AMP (cAMP).
Materials:
-
HEK293 cells endogenously or recombinantly expressing the human A2B receptor.[4]
-
Cell culture medium.
-
PSB-603.
-
NECA (adenosine receptor agonist).
-
cAMP assay kit (e.g., HTRF, GloSensor™ cAMP Assay).
-
96-well or 384-well microplates.
Protocol:
-
Seed HEK293 cells expressing the A2B receptor in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer provided in the cAMP kit.
-
Pre-incubate the cells with varying concentrations of PSB-603 for 10-30 minutes at 37°C.[7]
-
Stimulate the cells with a fixed concentration of NECA (e.g., 100 nM) for 15-30 minutes at 37°C.[8]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit (e.g., fluorescence or luminescence).
-
Generate concentration-response curves for PSB-603's inhibition of NECA-stimulated cAMP production.
-
Calculate the IC50 value of PSB-603 from the concentration-response curves.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This in vivo model assesses the anti-inflammatory effects of a compound in an acute inflammatory setting.
Materials:
-
Male mice (e.g., Swiss albino).
-
PSB-603.
-
Carrageenan solution (1% w/v in saline).
-
Vehicle (e.g., 1% Tween 80 in saline).
-
Pletysmometer.
Protocol:
-
Administer PSB-603 (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.[2]
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume using a pletysmometer immediately before the carrageenan injection (basal volume) and at various time points thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the PSB-603 treated group compared to the vehicle-treated control group at each time point.
-
Optionally, at the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for biochemical analysis of inflammatory markers (e.g., IL-6, TNF-α).[2]
Conclusion
The cross-validation of PSB-603's activity across radioligand binding, cAMP accumulation, and in vivo anti-inflammatory assays consistently demonstrates its potent and selective antagonism of the A2B adenosine receptor. The quantitative data presented in this guide, along with detailed experimental protocols and illustrative diagrams, provide a robust framework for researchers to understand, replicate, and expand upon the characterization of this and similar compounds. The convergence of results from these diverse assay formats strengthens the pharmacological profile of PSB-603 and highlights its utility as a valuable tool for investigating A2BAR biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PSB-22034's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PSB-22034, a novel synthetic agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), with other known agonists. The information presented is supported by experimental data from publicly available research to assist in the independent verification of its mechanism of action.
Executive Summary
This compound has been identified as a potent and selective agonist for the orphan G protein-coupled receptor, MRGPRX4, a receptor implicated in pain transmission, itch, and inflammation.[1][2] This guide summarizes the quantitative data on its potency in comparison to other MRGPRX4 agonists and provides detailed protocols for the key experiments used to characterize these compounds. Visual diagrams of the signaling pathway and experimental workflows are also provided to facilitate a comprehensive understanding of its mechanism of action.
Comparative Potency of MRGPRX4 Agonists
The following table summarizes the potency of this compound and other known MRGPRX4 agonists as determined by in vitro functional assays. Potency is expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Agonist Type | Calcium Mobilization Assay (EC50) | β-Arrestin Recruitment Assay (EC50) | Source |
| This compound | Synthetic | 11.2 nM | 32.0 nM | [1][2] |
| PSB-22040 | Synthetic | 19.2 nM | 30.0 nM | [1][2] |
| Deoxycholic Acid (DCA) | Bile Acid | ~10 µM | No significant recruitment | [3][4] |
| Nateglinide | Synthetic | ~10 µM | Induces recruitment | [3][4] |
| MSX-3 | Synthetic | 175 nM | Not Reported | [5] |
Mechanism of Action: The MRGPRX4 Signaling Pathway
MRGPRX4 is a Gq protein-coupled receptor.[3][4][6] Upon agonist binding, it activates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in functional assays to determine agonist potency.[3][4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.
Objective: To determine the potency of a test compound (e.g., this compound) in activating MRGPRX4 by measuring calcium flux.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express human MRGPRX4. The cells are cultured in a suitable medium until they form a near-confluent monolayer in a 96-well plate.[7]
-
Dye Loading: The cell culture medium is replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cytoplasm.[7][8]
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR). A baseline fluorescence reading is taken before the automated addition of the test compound at various concentrations.[7][8]
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium levels.[7][8]
-
Data Analysis: The peak fluorescence response at each compound concentration is recorded. The data is then normalized and fitted to a dose-response curve to calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Objective: To determine if a test compound induces the interaction between MRGPRX4 and β-arrestin.
Methodology:
-
Cell Line: A cell line is engineered to co-express MRGPRX4 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor fragment.
-
Compound Incubation: The cells are incubated with the test compound at various concentrations.
-
Enzyme Complementation: Agonist-induced recruitment of β-arrestin to MRGPRX4 brings the two enzyme fragments into proximity, forming a functional enzyme.
-
Signal Detection: A substrate is added, and the resulting chemiluminescent or fluorescent signal is measured. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The signal at each compound concentration is used to generate a dose-response curve and calculate the EC50 value.
Conclusion
The available data strongly support the classification of this compound as a potent and selective agonist of the MRGPRX4 receptor. Its mechanism of action, proceeding through the canonical Gq-PLC-calcium signaling pathway, is consistent with the known function of this receptor. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for the independent verification and further investigation of this compound as a valuable tool for studying MRGPRX4-mediated physiological and pathological processes.
References
- 1. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
A Head-to-Head Comparison: PSB-22034 and First-Generation MRGPRX4 Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel MRGPRX4 agonist, PSB-22034, with established first-generation agonists. The data presented is compiled from recent studies to facilitate an evidence-based evaluation of these compounds for research and development purposes.
The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a significant target in sensory biology, particularly in the context of itch and pain. The development of potent and selective agonists is crucial for elucidating its physiological roles and therapeutic potential. This guide focuses on this compound, a recently developed agonist, and compares its performance against first-generation agonists, including the anti-diabetic drug nateglinide (B44641) and various bile acids.
Data Presentation: Quantitative Comparison of Agonist Potency
The following tables summarize the potency of this compound and first-generation MRGPRX4 agonists across different functional assays. Potency is represented by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Agonist | Assay Type | EC50 (nM) | Reference |
| This compound | Calcium Mobilization (Ca²⁺) | 11.2 | [1] |
| This compound | β-Arrestin Recruitment | 32.0 | [1] |
| Agonist | Assay Type | EC50 (µM) | Reference |
| Nateglinide | IP1 Accumulation | 10.6 | [2] |
| Deoxycholic Acid (DCA) | IP1 Accumulation | 19.2 | [2] |
| Taurodeoxycholic Acid (TDCA) | IP1 Accumulation | >50 | [2] |
| Ursodeoxycholic Acid (UDCA) | IP1 Accumulation | >50 | [2] |
Note: Direct comparison of EC50 values should be made with caution as they were determined in different assays and potentially different experimental conditions.
MRGPRX4 Signaling Pathway
Activation of MRGPRX4 by an agonist initiates a well-defined intracellular signaling cascade. The receptor primarily couples to the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key event in neuronal activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize MRGPRX4 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Plating: HEK293 cells stably expressing human MRGPRX4 are cultured in DMEM supplemented with 10% FBS and a selection antibiotic. Cells are seeded into 384-well black, clear-bottom plates and incubated overnight.[3]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.[4] The incubation is typically for 1 hour at 37°C followed by 30 minutes at room temperature in the dark.[3]
-
Compound Addition: Test compounds, including this compound and reference agonists, are prepared in a separate plate. A fluorescence kinetic plate reader is used to measure baseline fluorescence before adding the compounds to the cell plate.
-
Data Acquisition: Fluorescence intensity is measured kinetically, typically every second for 120 seconds, immediately after compound addition.[3] The increase in fluorescence corresponds to the release of intracellular calcium. Data is analyzed to determine EC50 values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MRGPRX4, a key event in receptor desensitization and signaling.
-
Assay Principle: A common method is the PathHunter β-arrestin assay, which utilizes enzyme fragment complementation.[5] MRGPRX4 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[5]
-
Cell Preparation: A cell line co-expressing the tagged MRGPRX4 and β-arrestin is used. Cells are plated in white, opaque microplates.
-
Agonist Stimulation: Agonists are added to the cells and incubated for a specific period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as a marker of Gq pathway activation.
-
Assay Principle: This is often a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[2][6]
-
Cell Stimulation: MRGPRX4-expressing cells are incubated with agonists in the presence of LiCl, which inhibits the degradation of IP1, allowing it to accumulate.[7]
-
Lysis and Detection: After stimulation, cells are lysed, and the lysate is incubated with two detection reagents: an IP1-d2 conjugate and a europium cryptate-labeled anti-IP1 antibody.[6]
-
Signal Measurement: In the absence of cellular IP1, the antibody and the d2-conjugate are in close proximity, generating a high HTRF signal. Cellular IP1 produced upon receptor activation competes with the IP1-d2 conjugate, leading to a decrease in the HTRF signal.[7] The signal is inversely proportional to the concentration of IP1.
Experimental Workflow for Agonist Comparison
The following diagram illustrates a typical workflow for comparing the activity of novel agonists like this compound with first-generation compounds.
References
- 1. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Binding Site of PSB-22034 on MRGPRX4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to validate the binding site of the potent and selective MRGPRX4 agonist, PSB-22034, in relation to other known modulators of the Mas-related G protein-coupled receptor X4 (MRGPRX4). The information presented is intended to assist researchers in navigating the current understanding of ligand recognition by this emerging therapeutic target for pruritus and other sensory disorders.
Executive Summary
This compound is a novel xanthine (B1682287) derivative identified as a potent and selective agonist for the predominant variant of MRGPRX4.[1] While its high efficacy has been demonstrated in functional assays, the precise binding site on MRGPRX4 has been proposed primarily through computational molecular docking studies rather than direct experimental validation such as site-directed mutagenesis. This guide compares the theoretical binding mode of this compound with the experimentally determined binding sites of other MRGPRX4 ligands, including the agonist MS47134, the antagonist EP547, and a negative allosteric modulator (NAM). Understanding these different binding interactions is crucial for the rational design of new and improved MRGPRX4-targeting therapeutics.
Comparative Analysis of MRGPRX4 Ligand Binding
The following tables summarize the quantitative data for this compound and its comparators, highlighting their distinct mechanisms of action and the methodologies used to characterize them.
Table 1: Potency and Efficacy of MRGPRX4 Modulators
| Compound | Class | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Agonist | Ca²⁺ Mobilization | CHO-K1 | EC₅₀ | 11.2 nM | [1][2] |
| β-Arrestin Recruitment | CHO-K1 | EC₅₀ | 30.0 nM | [1][2] | ||
| MS47134 | Agonist | Ca²⁺ Mobilization | HEK293 | EC₅₀ | 149 nM | [3] |
| EP547 | Antagonist/Inverse Agonist | Not specified | Not specified | Not specified | Potent and highly selective | [4] |
| Compound 1C | Negative Allosteric Modulator | Not specified | Not specified | IC₅₀ | 337 nM |
Table 2: Binding Site Validation Methods and Key Residues
| Compound | Validation Method | Proposed/Identified Binding Pocket | Key Interacting Residues | Reference |
| This compound | Molecular Docking (Homology Model) | Orthosteric Pocket | R82, R86, K96, R159, E164, Y254 | [1] |
| MS47134 | Cryo-Electron Microscopy | Orthosteric Pocket | R82, R95, K96, V99, W158, Y240, Y250, Y254 | [3] |
| Fospropofol (B1673577) | Cryo-Electron Microscopy | Orthosteric Pocket | R82, R86, R95 | |
| Compound 1C (NAM) | Computational Docking | Allosteric site near the orthosteric pocket | H92, K96, R159 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are stably transfected with the human MRGPRX4 gene. Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence microplate reader. Test compounds, including this compound, are added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence, corresponding to calcium mobilization, is plotted against the compound concentration to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
-
Cell Line: A CHO-K1 cell line co-expressing MRGPRX4 fused to a fragment of a β-galactosidase enzyme and β-arrestin-2 fused to the complementary enzyme fragment is used.
-
Cell Plating and Compound Incubation: Cells are plated in 96-well white-walled microplates. After adherence, cells are incubated with varying concentrations of the test compound (e.g., this compound).
-
Lysis and Substrate Addition: Following incubation, cells are lysed, and a chemiluminescent substrate for β-galactosidase is added.
-
Signal Detection: The luminescence generated upon enzyme complementation (indicating β-arrestin recruitment) is measured using a microplate luminometer.
-
Data Analysis: Luminescence values are plotted against compound concentration to calculate the EC₅₀.
Site-Directed Mutagenesis (General Protocol)
While not specifically reported for this compound, this technique is crucial for validating binding sites.
-
Mutant Plasmid Generation: A plasmid containing the wild-type MRGPRX4 cDNA is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide changes to substitute specific amino acid residues.
-
Sequence Verification: The entire coding region of the mutated MRGPRX4 gene is sequenced to confirm the desired mutation and the absence of other unintended mutations.
-
Transfection and Expression: The mutated plasmid is transfected into a suitable cell line (e.g., HEK293 or CHO-K1) for expression of the mutant receptor.
-
Functional Assays: The transfected cells are then used in functional assays (e.g., calcium mobilization) to determine the effect of the mutation on the potency and/or efficacy of the ligand. A significant shift in the EC₅₀ value or a loss of response is indicative of the mutated residue's importance in ligand binding or receptor activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of MRGPRX4 and the general workflow for validating a ligand's binding site.
Caption: MRGPRX4 signaling pathway upon agonist binding.
Caption: General workflow for binding site validation.
Discussion and Future Directions
The discovery of this compound represents a significant advancement in the development of tool compounds to probe the function of MRGPRX4. The high potency and selectivity of this agonist make it a valuable asset for in vitro and in vivo studies. However, the validation of its binding site remains an important area for future research.
While molecular docking provides a strong rationale for the interaction of this compound with key residues within the orthosteric pocket of MRGPRX4, experimental confirmation through site-directed mutagenesis is needed to solidify these findings. Such studies would involve mutating the predicted interacting residues (e.g., R82, R86, K96, R159, E164, and Y254) and assessing the impact on this compound-mediated receptor activation. A significant reduction in potency would provide direct evidence for the involvement of these residues in binding.
Furthermore, the availability of cryo-EM structures of MRGPRX4 in complex with other ligands provides a valuable template for understanding the binding of this compound.[3] Comparing the docked pose of this compound with the experimentally determined poses of MS47134 and fospropofol can offer insights into common and distinct interaction patterns for MRGPRX4 agonists.
References
Unraveling the Species Selectivity of PSB-22034: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the species-specific interactions of a novel compound is a cornerstone of preclinical development. This guide provides a comparative assessment of the species selectivity of PSB-22034, a compound of emerging interest. Due to the limited publicly available data on this compound, this guide will focus on establishing a framework for its evaluation and will be updated as new information becomes accessible.
Initial investigations have not identified the primary biological target or the pharmacological profile of this compound. The lack of published data prevents a direct comparison with alternative compounds. This guide will, therefore, outline the necessary experimental workflows and data presentation formats that are critical for a thorough assessment of its species selectivity once primary data becomes available.
Framework for Assessing Species Selectivity
A comprehensive evaluation of the species selectivity of a novel compound like this compound involves a multi-pronged approach, encompassing both in vitro and in vivo studies. The following sections detail the requisite experimental protocols and data presentation structures.
Table 1: Comparative In Vitro Potency of this compound Across Species
This table is designed to summarize the potency of this compound at its primary target receptor or enzyme from different species.
| Species | Target Receptor/Enzyme | Assay Type | IC₅₀ / EC₅₀ (nM) | 95% Confidence Interval | Fold Difference (vs. Human) |
| Human | - | Radioligand Binding | - | - | - |
| - | Functional Assay | - | - | - | |
| Mouse | - | Radioligand Binding | - | - | - |
| - | Functional Assay | - | - | - | |
| Rat | - | Radioligand Binding | - | - | - |
| - | Functional Assay | - | - | - | |
| Dog | - | Radioligand Binding | - | - | - |
| - | Functional Assay | - | - | - | |
| Monkey | - | Radioligand Binding | - | - | - |
| - | Functional Assay | - | - | - |
Caption: Comparative in vitro potency of this compound.
Experimental Protocol: Radioligand Binding Assay
A standardized radioligand binding assay is crucial for determining the affinity of this compound for its target across different species.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of this compound for its target from human, mouse, rat, dog, and monkey.
Materials:
-
Cell membranes or purified receptors from each species expressing the target of interest.
-
A suitable radioligand with high affinity and selectivity for the target.
-
This compound and a reference competitor compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Scintillation vials and scintillation fluid.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the reference compound.
-
In a 96-well plate, add the cell membranes/purified receptor, the radioligand at a concentration near its dissociation constant (Kd), and the test compound (this compound or reference).
-
Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of the reference compound.
-
Data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.
Experimental Workflow for Assessing Species Selectivity
The following diagram illustrates a typical workflow for evaluating the species selectivity of a novel compound.
Caption: Experimental workflow for species selectivity assessment.
Signaling Pathway of the Putative Target
Without a confirmed target for this compound, a specific signaling pathway cannot be detailed. However, once the target is identified (e.g., a G-protein coupled receptor, a kinase, an ion channel), a diagram illustrating its canonical signaling cascade will be generated here. For instance, if the target were a Gq-coupled receptor, the pathway would depict the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent downstream events.
Placeholder for Signaling Pathway Diagram:
Caption: Putative signaling pathway for the target of this compound.
The comprehensive assessment of the species selectivity of this compound is contingent upon the availability of primary experimental data. The framework presented in this guide provides a robust methodology for generating and presenting the necessary information for a thorough comparative analysis. As data on this compound emerges, this guide will be updated to provide a detailed and objective comparison of its performance against relevant alternatives, thereby aiding researchers in making informed decisions for further drug development.
A Comparative Review of Selective MRGPRX4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of selective agonists for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a key therapeutic target for cholestatic pruritus (itch associated with liver diseases). The performance of these agonists is evaluated based on supporting experimental data, with detailed methodologies provided for key experiments.
Introduction to MRGPRX4
The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of G protein-coupled receptors (GPCRs) primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Emerging evidence has identified MRGPRX4 as a receptor for bile acids and bilirubin, substances that accumulate during cholestasis and are implicated in the intense itching experienced by patients with liver disease.[3][4][5][6] Activation of MRGPRX4 is sufficient to induce a histamine-independent itch response, making it a promising target for the development of novel anti-itch therapies.[3][4][5] The receptor primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][3][4][5]
Comparative Analysis of Selective MRGPRX4 Agonists
Several small molecules have been identified as selective agonists of MRGPRX4. This section compares the performance of key representative agonists: the endogenous bile acid Deoxycholic Acid (DCA), the anti-diabetic drug Nateglinide, and the recently developed potent agonist MS47134.
Data Presentation
| Agonist | Agonist Type | EC50 (Ca2+ Mobilization) | EC50 (β-arrestin Recruitment) | Selectivity Profile | Key Findings |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | ~10 µM[3][6] | No significant recruitment[1] | Selective for MRGPRX4 over other human MRGPRs.[4] Also activates other bile acid receptors like TGR5.[6] | Induces robust Ca2+ signals in MRGPRX4-expressing cells and causes itch in human subjects.[3][4] Shows signaling bias towards the Gq pathway.[1] |
| Nateglinide | Repurposed Drug | Low micromolar range[7][8] | - | Known to target SUR1/Kir6.2 potassium channels. Itch is a known side effect.[6][7] | A non-bile acid agonist that activates MRGPRX4 and induces itch in humans.[3][4][5] Activates both Gq signaling and β-arrestin recruitment.[1] |
| MS47134 | Synthetic Agonist | 149 nM[7][8] | - | 47-fold selectivity for MRGPRX4 over Kir6.2/SUR1. Active at MRGPRX1 in initial screens but not confirmed in concentration-response assays.[7][8] | A potent and selective MRGPRX4 agonist developed through compound optimization.[7][8][9] |
| PSB-22034 | Synthetic Agonist | 11.2 nM[10][11][12] | 32.0 nM[10][11][12] | High selectivity versus other MRGPRX subtypes.[10][11][12] | A highly potent xanthine (B1682287) derivative that activates the main variant of MRGPRX4.[10][11][12] |
Signaling Pathway and Experimental Workflow
MRGPRX4 Signaling Pathway
MRGPRX4 activation by an agonist initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the neuronal activation that ultimately leads to the sensation of itch.
Caption: MRGPRX4 Gq-PLC signaling cascade.
Experimental Workflow for Agonist Characterization
The characterization of novel MRGPRX4 agonists typically involves a multi-step process. It begins with a high-throughput screening of a compound library using a primary assay, such as a calcium mobilization assay in cells expressing MRGPRX4. Hits from the primary screen are then validated and their potency and efficacy are determined through dose-response curves. Secondary assays, like β-arrestin recruitment assays, are used to investigate potential signaling bias. Finally, the selectivity of the most promising compounds is assessed by testing them against other related receptors and their in vivo efficacy is evaluated in animal models of itch.
Caption: Workflow for MRGPRX4 agonist discovery.
Experimental Protocols
Calcium Mobilization Assay (FLIPR Assay)
This assay is a common method to quantify the activation of Gq-coupled receptors like MRGPRX4 by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
HEK293T cells stably expressing human MRGPRX4 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
3. Compound Preparation and Addition:
-
Test compounds (agonists) are prepared in the same buffered saline solution at various concentrations.
-
The dye-loading solution is removed, and the cells are washed with the buffer.
-
The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
4. Data Acquisition and Analysis:
-
A baseline fluorescence reading is taken before the addition of the compounds.
-
The FLIPR instrument adds the test compounds to the wells, and fluorescence is continuously measured to detect changes in intracellular calcium.
-
A positive control (e.g., a known MRGPRX4 agonist or ATP) and a negative control (vehicle) are included.
-
The change in fluorescence is proportional to the increase in intracellular calcium. Data are typically normalized to the baseline and expressed as a percentage of the maximal response to a reference agonist. EC50 values are calculated from the dose-response curves.[3][6]
β-Arrestin Recruitment Assay
This assay is used to determine if receptor activation leads to the recruitment of β-arrestin, a key event in receptor desensitization and an indicator of a distinct signaling pathway from G protein activation.
1. Cell Line and Reagents:
-
A cell line co-expressing MRGPRX4 fused to a luciferase or fluorescent protein and β-arrestin fused to a complementary tag (e.g., for BRET or FRET) is used.
2. Cell Plating and Transfection (if not a stable line):
-
Cells are plated in white-walled, clear-bottom 96-well plates suitable for luminescence or fluorescence measurements.
3. Agonist Stimulation:
-
Cells are stimulated with varying concentrations of the test agonist for a defined period.
4. Signal Detection:
-
The appropriate substrate (for BRET) or excitation wavelength (for FRET) is applied.
-
The resulting light emission or fluorescence is measured using a plate reader. An increase in the BRET or FRET signal indicates the proximity of MRGPRX4 and β-arrestin, signifying recruitment.
5. Data Analysis:
-
The signal is normalized to a vehicle control.
-
Dose-response curves are generated to determine the EC50 for β-arrestin recruitment. This allows for a quantitative comparison of the agonist's ability to promote G protein signaling versus β-arrestin recruitment, revealing any signaling bias.[1]
Conclusion
The identification and characterization of selective MRGPRX4 agonists have significantly advanced our understanding of cholestatic pruritus. While endogenous bile acids like DCA are crucial for validating the receptor's role, their promiscuity with other receptors limits their therapeutic potential. Repurposed drugs like Nateglinide provided early non-bile acid chemical probes. The development of highly potent and selective synthetic agonists, such as MS47134 and the PSB series, represents a major step forward. These tool compounds are invaluable for further elucidating the physiological and pathological roles of MRGPRX4 and for serving as lead structures in the development of novel therapeutics to alleviate the debilitating symptom of itch in patients with liver disease. Future research should focus on the in vivo efficacy and safety profiles of these new chemical entities.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 5. yulonglilab.org [yulonglilab.org]
- 6. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
Safety Operating Guide
Urgent Safety Advisory: "PSB-22034" is an Unidentified Chemical Substance
Initial searches of chemical databases and safety documentation have found no substance with the identifier "PSB-22034." This indicates that "this compound" is likely an internal research code, an experimental designation, or an otherwise uncatalogued substance.
It is imperative to treat this substance as an UNKNOWN CHEMICAL of POTENTIALLY HIGH HAZARD. Do not proceed with any disposal method until the substance is properly identified and characterized. Disposing of an unknown chemical can lead to dangerous reactions, release of toxic fumes, fire, explosions, and severe environmental contamination. It is also a violation of federal and local regulations.[1][2][3]
This guide provides a comprehensive, step-by-step procedure for the safe handling and logistical management of an unidentified chemical such as this compound. Adherence to these steps is critical for ensuring personnel safety and regulatory compliance.
Step 1: Immediate Safety and Isolation
The first priority is to secure the material to prevent accidental exposure or reaction.
-
Do Not Handle Further: If the container is in a stable location, do not move it.
-
Restrict Access: Cordon off the area where the container is located. Use safety tape or clear signage to alert others.
-
Post Warning Signs: Clearly label the container and the immediate area with "Unknown Chemical - Do Not Touch" or similar clear, cautionary language.[1]
-
Assume Worst-Case Scenario: Treat the unknown substance as if it is highly toxic, reactive, flammable, and corrosive. Ensure appropriate Personal Protective Equipment (PPE) is worn by anyone who must enter the restricted area.
-
Do Not Mix: Under no circumstances should an unknown chemical be mixed with any other waste.[3]
Step 2: Information Gathering and Attempted Identification
Every effort must be made to identify the chemical using internal resources.[2][4][5] This is the responsibility of the personnel who generated or discovered the waste.[1]
-
Review Laboratory Records: Meticulously check laboratory notebooks, chemical inventory lists, and experimental protocols for any reference to "this compound."
-
Consult Personnel: Interview the Principal Investigator, lab manager, and any current or former researchers who may have worked with this substance.[2][4] They are the most likely source of identification.
-
Examine the Container: Without moving it if possible, carefully inspect the container for any additional markings, faded labels, chemical structures, or manufacturer information that could provide clues.
Step 3: Contact Your Institution's Environmental Health & Safety (EHS) Department
This is a mandatory and critical step. Your EHS department has established protocols and trained personnel for managing unknown chemicals.
-
Report the Unknown Chemical: Inform EHS about the situation immediately. Provide them with all information gathered in Step 2.
-
Follow EHS Guidance: EHS will provide specific instructions. They will likely send a trained hazardous materials specialist to assess the situation.[5]
-
Facilitate Analysis: EHS will determine the necessary steps for characterization. This may involve taking a small sample for analysis. Be aware that the cost of this analysis is typically charged back to the generating department or principal investigator.[1][2][5][6]
Procedural Summary for Handling Unknown Chemicals
The following table summarizes the operational plan for managing this compound or any unidentified laboratory substance.
| Step | Action | Primary Responsibility | Rationale |
| 1 | Isolate & Secure | Laboratory Personnel / Researcher | To prevent accidental exposure, reaction, or unauthorized handling of a potentially hazardous substance. |
| 2 | Gather Information | Laboratory Personnel / Researcher | To attempt identification using internal records and institutional knowledge, which is the fastest and most cost-effective method.[2][4] |
| 3 | Contact EHS | Laboratory Personnel / Researcher | To engage trained safety professionals who are equipped and authorized to manage hazardous and unknown waste, ensuring regulatory compliance.[5] |
| 4 | Characterize Waste | Environmental Health & Safety (EHS) | To determine the hazard characteristics (e.g., pH, reactivity, flammability) required for safe handling, storage, and legal disposal.[6][7][8] |
| 5 | Label & Segregate | EHS / Laboratory Personnel (under EHS guidance) | To ensure the container is clearly marked as hazardous waste with all known information, and stored away from incompatible materials.[4][9] |
| 6 | Arrange Disposal | Environmental Health & Safety (EHS) | To ensure the waste is transported by a licensed hazardous waste contractor to an approved disposal facility, in full compliance with regulations.[1] |
Workflow for Unidentified Chemical Disposal
The logical steps for managing an unknown chemical are illustrated in the diagram below.
Caption: Workflow for the safe management and disposal of an unidentified laboratory chemical.
Protocols for Hazard Characterization
While specific experimental protocols cannot be provided without knowing the substance, EHS professionals may perform or request a series of basic tests on a small, controlled sample to classify the hazard. This is for trained personnel only and is performed in a controlled environment, such as a fume hood, with appropriate PPE.[8] These tests may include:
-
Physical Observation: Note the color, physical state (solid, liquid, gas), and any unusual properties.
-
pH Test: A small amount is tested with pH paper to determine corrosivity (B1173158) (acidic or basic).[6]
-
Water Reactivity Test: A tiny amount is carefully exposed to a drop of water to check for violent reactions.[6]
-
Flammability Test: A small sample is tested for ignitability.
-
Oxidizer Test: Check for potential to act as an oxidizer.
More advanced analytical techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, may be used by specialized contractors for definitive identification.[10]
Preventing the Generation of Unknown Chemicals
Proactive laboratory management is the best way to prevent the dangerous and costly issue of unknown chemicals.
-
Label Everything: All containers, including temporary vessels like beakers and flasks, must be clearly labeled with their contents using full chemical names—not abbreviations or structures.[2][4][11]
-
Use Durable Labels: Ensure labels are resistant to chemicals and fading. Re-label any containers with deteriorating labels immediately.[2][11]
-
Maintain Inventory: Keep an accurate, up-to-date chemical inventory.
-
Establish Clear Procedures: Ensure all lab members are trained on proper labeling and waste disposal procedures.
-
Conduct Regular Clean-outs: Promptly dispose of unwanted or expired chemicals. Do not allow waste containers to accumulate for extended periods.[4][11]
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 5. Unknown Chemicals - Environmental Health and Safety [safety.caltech.edu]
- 6. cws.auburn.edu [cws.auburn.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. unomaha.edu [unomaha.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 11. csn.edu [csn.edu]
Essential Safety and Logistical Information for Handling PSB-22034
Personal Protective Equipment (PPE)
A comprehensive hazard assessment of all laboratory procedures involving PSB-22034 is necessary to determine the specific PPE required.[1] The following table summarizes the recommended baseline PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves are recommended. Consider double-gloving. Ensure gloves overlap with the cuffs of the lab coat.[2][3] Lab Coat/Gown: A disposable gown or a dedicated lab coat should be worn to protect clothing and skin from contamination.[1][2] Sleeves/Shoe Covers: For extensive handling, additional protection with sleeves and shoe covers is advised.[1] |
| Eye and Face Protection | Safety Goggles/Face Shield: Use safety goggles to protect against splashes.[2] A face shield offers a broader range of protection for the entire face and should be used when there is a higher risk of splashing.[4] |
| Respiratory Protection | Mask/Respirator: A surgical mask or a KN95 mask can prevent the inhalation of airborne particles.[2] For procedures that may generate aerosols or vapors, a fit-tested N-95 or higher-level respirator is recommended.[4] |
Operational Plan: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[1]
Donning Sequence:
-
Gown: Put on a clean lab coat or disposable gown.
-
Mask or Respirator: Secure the mask or respirator to your face, ensuring a proper seal.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.[1]
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out.
-
Goggles or Face Shield: Remove eye and face protection from the back of the head.
-
Mask or Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered contaminated waste and segregated for proper disposal.[1]
-
Chemical Waste: Unused or waste this compound, as well as solutions containing the compound, must be collected in designated, sealed, and clearly labeled hazardous waste containers.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[5][6]
Disposal Procedures:
-
Collection: Collect all waste in appropriate, leak-proof containers. Ensure containers are kept closed when not in use.[7][8]
-
Labeling: Clearly label all waste containers with the contents, including the name "this compound" and appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[9] Arrange for pickup and disposal by a licensed hazardous waste management company.
Experimental Protocol: General Handling of a Potent Synthetic Compound
The following is a generalized workflow for handling a potent compound like this compound in a research setting.
-
Preparation:
-
Review the Safety Data Sheet (SDS) thoroughly.
-
Prepare all necessary equipment and reagents.
-
Ensure a designated and properly ventilated workspace (e.g., a chemical fume hood).
-
Don the appropriate Personal Protective Equipment (PPE).
-
-
Compound Handling:
-
Weigh and handle the solid compound within a fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) that can be decontaminated or disposed of properly.
-
Prepare solutions within the fume hood.
-
-
Experimental Procedure:
-
Conduct all experimental steps involving this compound within the designated workspace.
-
Avoid skin contact and aerosol generation.
-
-
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Follow the prescribed doffing procedure for PPE.
-
Dispose of all waste according to the disposal plan.
-
-
Documentation:
-
Record all experimental details, including the amount of compound used and any observations.
-
References
- 1. benchchem.com [benchchem.com]
- 2. marijuanapackaging.com [marijuanapackaging.com]
- 3. harmonycr.com [harmonycr.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. resources.tamusa.edu [resources.tamusa.edu]
- 6. inside.nku.edu [inside.nku.edu]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. flowstobay.org [flowstobay.org]
- 9. poly-corp.com [poly-corp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
